Technical Documentation Center

6-Propoxy-5-indanecarbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Propoxy-5-indanecarbaldehyde
  • CAS: 883532-67-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 6-Propoxy-5-indanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides an in-depth exploration of a robust and logical synthetic pathway for 6-propoxy-5-indanec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of a robust and logical synthetic pathway for 6-propoxy-5-indanecarbaldehyde, a molecule of interest in medicinal chemistry and materials science. The narrative emphasizes the rationale behind methodological choices, ensuring a thorough understanding of the synthetic strategy from precursor to final product.

Introduction: The Significance of the Indane Scaffold

The indane scaffold, characterized by a benzene ring fused to a cyclopentane ring, is a privileged structure in organic chemistry.[1] Its rigid, three-dimensional conformation makes it a valuable framework in the design of biologically active molecules and advanced materials.[1] The aldehyde functional group is exceptionally versatile, serving as a gateway for a multitude of chemical transformations, including nucleophilic additions, oxidations, and reductions.[1] The strategic combination of the indane core with a propoxy and a carbaldehyde group at the 5 and 6 positions, respectively, yields a molecule with a defined structural backbone and a highly reactive chemical handle, making it a valuable building block for further synthetic endeavors.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of 6-propoxy-5-indanecarbaldehyde suggests a convergent approach, wherein the indane core is first functionalized with the desired alkoxy group, followed by the introduction of the aldehyde. The chosen forward synthesis is a five-step sequence commencing with the construction of the indane ring system, followed by functional group interconversions to achieve the target molecule. This pathway is selected for its reliance on well-established, high-yielding reactions and the commercial availability of the starting materials.

Visualizing the Synthetic Journey

The overall synthetic pathway is depicted below, illustrating the transformation from a substituted benzene derivative to the final product.

Synthesis_Pathway A 3-Methoxyphenylacetic acid B 6-Methoxy-1-indanone A->B Friedel-Crafts Acylation C 6-Methoxyindane B->C Clemmensen or Wolff-Kishner Reduction D 6-Hydroxyindane C->D Demethylation (BBr₃) E 6-Propoxyindane D->E O-Alkylation (Williamson Ether Synthesis) F 6-Propoxy-5-indanecarbaldehyde E->F Vilsmeier-Haack Formylation

Caption: A multi-step synthetic pathway for 6-propoxy-5-indanecarbaldehyde.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Friedel-Crafts Acylation to Construct the Indanone Core

The synthesis commences with the intramolecular Friedel-Crafts acylation of 3-methoxyphenylacetic acid. This reaction first involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using oxalyl chloride or thionyl chloride. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), and reaction with ethylene, an intramolecular electrophilic aromatic substitution occurs to form the cyclic ketone, 6-methoxy-1-indanone.[1]

Parameter Value
Starting Material 3-Methoxyphenylacetic acid
Reagents Oxalyl chloride, Ethylene, AlCl₃
Product 6-Methoxy-1-indanone
Reaction Type Friedel-Crafts Acylation

Experimental Protocol:

  • To a solution of 3-methoxyphenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to stir at room temperature until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, suspend aluminum chloride in anhydrous dichloromethane and cool to 0 °C.

  • Introduce ethylene gas into the suspension.

  • Add a solution of the crude acid chloride in dichloromethane dropwise to the cooled suspension.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-methoxy-1-indanone.

Step 2: Reduction of the Indanone to the Indane Core

The carbonyl group of 6-methoxy-1-indanone is reduced to a methylene group to form 6-methoxyindane. This transformation can be achieved through either the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide).[1] The choice of method depends on the substrate's tolerance to acidic or basic conditions.

Parameter Value
Starting Material 6-Methoxy-1-indanone
Reagents Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)
Product 6-Methoxyindane
Reaction Type Reduction

Experimental Protocol (Wolff-Kishner Reduction):

  • To a flask containing 6-methoxy-1-indanone, add diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Heat the mixture to reflux for a specified period to form the hydrazone.

  • Increase the temperature to allow for the removal of water and excess hydrazine.

  • Continue to heat the reaction mixture at a higher temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 6-methoxyindane by distillation or column chromatography.

Step 3: Demethylation to Reveal the Phenolic Hydroxyl Group

The methoxy group in 6-methoxyindane serves as a protecting group for the hydroxyl functionality. This group is cleaved to yield 6-hydroxyindane. A common and effective reagent for this demethylation is boron tribromide (BBr₃).[1]

Parameter Value
Starting Material 6-Methoxyindane
Reagent Boron tribromide (BBr₃)
Product 6-Hydroxyindane
Reaction Type Demethylation

Experimental Protocol:

  • Dissolve 6-methoxyindane in anhydrous dichloromethane and cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of boron tribromide in dichloromethane dropwise under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and quench by the slow addition of water or methanol.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting 6-hydroxyindane by column chromatography.

Step 4: O-Alkylation via Williamson Ether Synthesis

The introduction of the propoxy group is achieved through a classic Williamson ether synthesis. The phenolic hydroxyl group of 6-hydroxyindane is deprotonated with a base, such as potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-bromopropane.[1]

Parameter Value
Starting Material 6-Hydroxyindane
Reagents 1-Bromopropane, Potassium carbonate (K₂CO₃)
Product 6-Propoxyindane
Reaction Type Williamson Ether Synthesis

Experimental Protocol:

  • To a solution of 6-hydroxyindane in a polar aprotic solvent such as acetone or DMF, add potassium carbonate and 1-bromopropane.

  • Heat the mixture to reflux and stir until the reaction is complete.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining base.

  • Dry the organic layer and concentrate to give the crude 6-propoxyindane, which can be purified by column chromatography if necessary.

Step 5: Regioselective Formylation via the Vilsmeier-Haack Reaction

The final and key step is the introduction of the aldehyde group at the 5-position of the indane ring. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic rings.[2][3] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich aromatic ring of 6-propoxyindane.[2] The propoxy group is an ortho-, para-director, and the alkyl portion of the indane is also activating. The formylation occurs regioselectively at the position ortho to the strongly activating propoxy group and para to the cyclopentyl ring, yielding 6-propoxy-5-indanecarbaldehyde.[1]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Propoxyindane 6-Propoxyindane Propoxyindane->Intermediate Electrophilic Attack Product 6-Propoxy-5-indanecarbaldehyde Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack formylation mechanism.

Parameter Value
Starting Material 6-Propoxyindane
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Product 6-Propoxy-5-indanecarbaldehyde
Reaction Type Vilsmeier-Haack Formylation

Experimental Protocol:

  • In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF).

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.

  • Stir the mixture for a short period to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 6-propoxyindane in a suitable solvent (or neat if it is a liquid) to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base, such as sodium hydroxide or sodium acetate solution, until it is alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 6-propoxy-5-indanecarbaldehyde, by column chromatography or recrystallization.

Conclusion

The described five-step synthesis provides a reliable and scalable route to 6-propoxy-5-indanecarbaldehyde. Each step employs well-understood and high-yielding chemical transformations, ensuring the efficient construction of this valuable synthetic intermediate. The strategic use of protecting groups and the regioselective nature of the Vilsmeier-Haack formylation are key to the success of this pathway. This guide serves as a comprehensive resource for researchers in the field, enabling the synthesis of this and related indane derivatives for various applications in drug discovery and materials science.

References

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. 2013. Available from: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

  • Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available from: [Link].

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 2013. Available from: [Link].

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].

Sources

Exploratory

"6-Propoxy-5-indanecarbaldehyde" CAS number lookup

The following technical guide provides an in-depth profile of 6-Propoxy-5-indanecarbaldehyde , structured for researchers and drug development professionals. CAS Registry Number: 883532-67-0[1][2] Executive Summary 6-Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 6-Propoxy-5-indanecarbaldehyde , structured for researchers and drug development professionals.

CAS Registry Number: 883532-67-0[1][2]

Executive Summary

6-Propoxy-5-indanecarbaldehyde (CAS 883532-67-0) is a specialized bicyclic aromatic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1] Characterized by an electron-rich indane core fused with a reactive aldehyde handle, this compound serves as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets.

Its structural duality—combining the lipophilic, conformationally restricted indane ring with a versatile formyl group—makes it an ideal precursor for reductive aminations, Knoevenagel condensations, and diversity-oriented synthesis (DOS) libraries.

Physicochemical Identity
PropertySpecification
IUPAC Name 6-Propoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Appearance Pale yellow to off-white solid (typically)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
LogP (Predicted) ~3.2 (Lipophilic)
H-Bond Acceptors 2

Chemical Structure & Reactivity Analysis

The compound features a 2,3-dihydro-1H-indene (indane) backbone. The pharmacological value of this core lies in its ability to mimic the phenylalanine or tryptophan side chains while reducing conformational entropy, often leading to higher binding affinity in protein pockets.

Structural Logic
  • The Indane Core: Provides a rigid hydrophobic anchor.[2] Unlike a flexible alkyl chain, the fused cyclopentane ring restricts rotation, pre-organizing the molecule for binding.

  • The Propoxy Group (C6): An electron-donating group (EDG) that increases electron density on the aromatic ring, influencing the pKa of adjacent functional groups and enhancing lipophilic interactions.

  • The Aldehyde Group (C5): Positioned ortho to the propoxy group, this moiety is highly reactive. The ortho-alkoxybenzaldehyde motif is a classic precursor for heterocycle formation (e.g., benzofurans, isoquinolines).

Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 6-Propoxy-5-indanecarbaldehyde (CAS 883532-67-0) RedAmin Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAmin + Amine Oxidation Oxidation (NaClO2, H2O2) Core->Oxidation [O] Condensation Knoevenagel/Wittig (Active Methylene) Core->Condensation + Nucleophile Cyclization Heterocycle Formation (e.g., Benzofurans) Core->Cyclization + Bifunctional Reagent AmineLib Secondary/Tertiary Amines (GPCR Ligands) RedAmin->AmineLib Acid 6-Propoxy-5-indanecarboxylic Acid (Building Block) Oxidation->Acid Alkene Cinnamic Acid Derivatives (Michael Acceptors) Condensation->Alkene FusedRing Tricyclic Systems (Advanced Scaffolds) Cyclization->FusedRing

Figure 1: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Synthesis Protocol (Self-Validating System)

Mechanism: The Vilsmeier-Haack formylation is the method of choice. The propoxy group at C5 (in the precursor) activates the ortho positions (4 and 6). Position 6 is sterically less hindered than position 4 (which is adjacent to the aliphatic ring junction), leading to high regioselectivity for the desired product.

Step-by-Step Methodology

Precursor: 5-Hydroxyindane (Commercial)

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the propoxy tail.[2]

  • Charge: Dissolve 5-hydroxyindane (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq). Stir for 30 min at RT to generate the phenoxide.
    
  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Dilute with water, extract with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Product (5-propoxyindane) should be a clear oil.

Step 2: Vilsmeier-Haack Formylation

Objective: Install the aldehyde at C6 (becoming C5 in the final numbering).

  • Reagent Prep: In a separate dried flask, cool anhydrous DMF (3.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise under 
    
    
    
    . Stir 30 min to form the Vilsmeier salt (white precipitate/slurry).
  • Addition: Dissolve 5-propoxyindane (from Step 1) in minimal DMF and add dropwise to the Vilsmeier salt at 0°C.

  • Cyclization: Warm to RT, then heat to 70-80°C for 3 hours.

    • Observation: The solution typically turns deep orange/red.

  • Hydrolysis: Cool to RT. Pour the reaction mixture onto crushed ice/sodium acetate solution (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour.

  • Isolation: The product, 6-Propoxy-5-indanecarbaldehyde , will precipitate as a solid or separate as an oil. Extract with DCM, wash with

    
    , and recrystallize from Ethanol/Hexane if solid.
    
Synthesis Workflow Diagram

Synthesis Start 5-Hydroxyindane Step1 Step 1: O-Alkylation (1-Bromopropane, K2CO3, DMF) Start->Step1 Inter Intermediate: 5-Propoxyindane Step1->Inter Yield >90% Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, then H2O) Inter->Step2 Final Target: 6-Propoxy-5-indanecarbaldehyde Step2->Final Regioselective (Ortho)

Figure 2: Two-step synthesis route from commercially available 5-hydroxyindane.

Applications in Drug Discovery

The 6-propoxy-5-indanecarbaldehyde scaffold is particularly relevant in the design of:

  • Melatonin Receptor Agonists: The indane ring mimics the indole core of melatonin, while the alkoxy chain extends into the hydrophobic pocket of the MT1/MT2 receptors.

  • GPR40 (FFAR1) Agonists: Similar alkoxy-benzaldehyde motifs are found in intermediates for Fasiglifam-like compounds, where the aldehyde is converted to a dihydrobenzofuran or biaryl ether.

  • PPAR Modulators: The lipophilic tail and acidic headgroup (derived from the aldehyde) fit the PPAR

    
     binding profile.
    

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

  • Sigma-Aldrich. (n.d.). 6-Propoxy-5-indanecarbaldehyde Product Page. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 6-Propoxy-2,3-dihydro-1H-indene-5-carbaldehyde (CID 53394689). National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). 6-Propoxy-5-indanecarbaldehyde Structure and Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Indane Synthesis and Functionalization. Retrieved from

Sources

Foundational

The Spectroscopic Signature of 6-Propoxy-5-indanecarbaldehyde: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectral data for the novel compound 6-Propoxy-5-indanecarbaldehyde. As experimental data for this specific molecule is not yet p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectral data for the novel compound 6-Propoxy-5-indanecarbaldehyde. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we present a detailed forecast of its characteristic spectral features. This guide is intended to aid in the identification, characterization, and quality control of 6-Propoxy-5-indanecarbaldehyde in a research and development setting.

Introduction

6-Propoxy-5-indanecarbaldehyde is a bi-functional organic molecule that incorporates an indan scaffold, a propoxy group, and an aldehyde functional group. The indan framework is a privileged structure in medicinal chemistry, often imparting valuable pharmacological properties. The aldehyde offers a reactive handle for further synthetic modifications, while the propoxy group can modulate lipophilicity and metabolic stability. Given the potential of this compound as a building block in drug discovery and materials science, a thorough understanding of its spectral properties is paramount for its unambiguous identification and characterization.

This document provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 6-Propoxy-5-indanecarbaldehyde. The predictions are grounded in the fundamental principles of spectroscopy and are supported by experimental data from structurally related molecules.

Molecular Structure and Predicted Spectroscopic Features

The structural features of 6-Propoxy-5-indanecarbaldehyde, including the numbering scheme used for NMR assignments, are illustrated below.

Figure 1. Molecular structure of 6-Propoxy-5-indanecarbaldehyde with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Propoxy-5-indanecarbaldehyde in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, aldehyde, indan, and propoxy protons. The predicted chemical shifts (δ) are summarized in Table 1.

ProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Aldehyde-H9.8 - 10.0s1H-The aldehyde proton is highly deshielded and appears as a characteristic singlet in this region.
Aromatic-H (H-4)7.5 - 7.7s1H-This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift.
Aromatic-H (H-7)6.9 - 7.1s1H-This proton is ortho to the electron-donating propoxy group, resulting in an upfield shift compared to unsubstituted benzene.
Propoxy-OCH₂ (H-1')3.9 - 4.1t2H~6-7These protons are adjacent to the oxygen atom, causing a significant downfield shift. They are split into a triplet by the neighboring methylene protons.
Indan-CH₂ (H-1, H-3)2.8 - 3.0t4H~7-8These benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the H-2 protons.
Indan-CH₂ (H-2)2.0 - 2.2p2H~7-8These protons are split into a pentet by the four neighboring protons on C-1 and C-3.
Propoxy-CH₂ (H-2')1.7 - 1.9sextet2H~7These protons are split by the adjacent CH₂ and CH₃ groups.
Propoxy-CH₃ (H-3')0.9 - 1.1t3H~7The terminal methyl group appears as a triplet in the upfield region.

Table 1. Predicted ¹H NMR Spectral Data for 6-Propoxy-5-indanecarbaldehyde.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The predicted chemical shifts are detailed in Table 2.

CarbonPredicted δ (ppm)Rationale
C=O (Aldehyde)190 - 195The carbonyl carbon of an aromatic aldehyde is highly deshielded.
C-6160 - 165Aromatic carbon attached to the oxygen of the propoxy group, showing a significant downfield shift.
C-3a, C-7a140 - 145Quaternary aromatic carbons of the indan system.
C-5130 - 135Aromatic carbon attached to the aldehyde group.
C-4125 - 130Aromatic methine carbon.
C-7110 - 115Aromatic methine carbon shielded by the adjacent propoxy group.
O-CH₂ (C-1')65 - 70Carbon directly bonded to the electronegative oxygen atom.
Indan-CH₂ (C-1, C-3)30 - 35Aliphatic carbons in the five-membered ring.
Indan-CH₂ (C-2)25 - 30Central aliphatic carbon of the indan moiety.
Propoxy-CH₂ (C-2')20 - 25Methylene carbon of the propoxy group.
Propoxy-CH₃ (C-3')10 - 15Terminal methyl carbon of the propoxy group.

Table 2. Predicted ¹³C NMR Spectral Data for 6-Propoxy-5-indanecarbaldehyde.

Predicted Infrared (IR) Spectrum

The IR spectrum of 6-Propoxy-5-indanecarbaldehyde is expected to display characteristic absorption bands for its functional groups. These predictions are based on well-established IR correlation tables.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2960-2850Medium-StrongC-H stretchAliphatic (Indan and Propoxy)
~2820 and ~2720Medium (two bands)C-H stretchAldehyde
~1680-1700StrongC=O stretchAromatic Aldehyde
~1600 and ~1480MediumC=C stretchAromatic Ring
~1250StrongC-O stretchAryl Ether
~1100MediumC-O stretchAlkyl Ether

Table 3. Predicted Major IR Absorption Bands for 6-Propoxy-5-indanecarbaldehyde.

Predicted Mass Spectrum (MS)

In an electron ionization mass spectrometry (EI-MS) experiment, 6-Propoxy-5-indanecarbaldehyde (Molecular Weight: 204.26 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 204. Key fragmentation pathways are predicted to involve the loss of the propoxy and aldehyde groups.

  • Molecular Ion (M⁺): A distinct peak at m/z = 204.

  • [M-29]⁺: Loss of the CHO group (aldehyde) resulting in a fragment at m/z = 175.

  • [M-43]⁺: Loss of a propyl radical (C₃H₇) from the propoxy group, leading to a fragment at m/z = 161.

  • [M-59]⁺: Loss of the entire propoxy group (OC₃H₇) resulting in a fragment at m/z = 145.

  • Tropylium Ion: A common fragment for alkylbenzenes at m/z = 91.

G M [M]⁺˙ m/z = 204 M_minus_29 [M-CHO]⁺ m/z = 175 M->M_minus_29 - CHO M_minus_43 [M-C₃H₇]⁺ m/z = 161 M->M_minus_43 - •C₃H₇ M_minus_59 [M-OC₃H₇]⁺ m/z = 145 M->M_minus_59 - •OC₃H₇

Figure 2. Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like 6-Propoxy-5-indanecarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 200-220 ppm is standard.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Elucidation prep_nmr Dissolve in CDCl₃ with TMS acq_nmr ¹H and ¹³C NMR (400 MHz Spectrometer) prep_nmr->acq_nmr prep_ir Place solid on ATR crystal acq_ir FTIR Spectroscopy (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms Dissolve in volatile solvent acq_ms Mass Spectrometry (EI or ESI) prep_ms->acq_ms ana_nmr Chemical Shifts, Multiplicity, Integration, Coupling Constants acq_nmr->ana_nmr ana_ir Characteristic Absorption Bands acq_ir->ana_ir ana_ms Molecular Ion and Fragmentation Pattern acq_ms->ana_ms elucidation Confirmation of 6-Propoxy-5-indanecarbaldehyde Structure ana_nmr->elucidation ana_ir->elucidation ana_ms->elucidation

Figure 3. Workflow for the spectroscopic analysis of a novel compound.

Conclusion and Future Work

This technical guide provides a robust, theory-backed prediction of the NMR, IR, and MS spectral data for 6-Propoxy-5-indanecarbaldehyde. The presented data and interpretations are intended to serve as a valuable resource for the scientific community, aiding in the future synthesis, identification, and application of this promising molecule.

It is imperative that these predictions are validated through the experimental acquisition and analysis of the spectral data for a synthesized and purified sample of 6-Propoxy-5-indanecarbaldehyde. Such experimental verification will not only confirm the structure of the molecule but also refine our understanding of the electronic and steric effects of the combined functional groups on its spectroscopic properties.

References

  • National Institute of Standards and Technology. Indan. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. Propoxybenzene. PubChem Compound Summary for CID 12155. [Link]

  • National Institute of Standards and Technology. 5-Indanecarboxaldehyde. NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

Safe Handling and Technical Protocol for 6-Propoxy-5-indanecarbaldehyde (CAS 883532-67-0)

[1] Part 1: Executive Technical Summary 6-Propoxy-5-indanecarbaldehyde (CAS: 883532-67-0) is a specialized bicyclic aromatic intermediate used primarily in the synthesis of pharmaceutical candidates (e.g., indane-based p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Technical Summary

6-Propoxy-5-indanecarbaldehyde (CAS: 883532-67-0) is a specialized bicyclic aromatic intermediate used primarily in the synthesis of pharmaceutical candidates (e.g., indane-based pharmacophores similar to Donepezil analogs or melatonin receptor agonists).[1][2]

Unlike stable commodity chemicals, this compound possesses a reactive formyl moiety susceptible to autoxidation and nucleophilic attack. Its handling requires strict adherence to air-free techniques to maintain purity and prevent the formation of 6-propoxy-5-indanecarboxylic acid, a common impurity that degrades yield in subsequent steps.

Chemical Identity & Constants
PropertyValue
CAS Number 883532-67-0
IUPAC Name 6-propoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Molecular Formula

Molecular Weight 204.27 g/mol
Physical State Pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Storage Condition 2–8°C , under Argon/Nitrogen

Part 2: Hazard Identification & Toxicology (GHS)

While specific LD50 data is often absent for research-grade intermediates, the structural alerts (aldehyde + lipophilic ether) dictate its classification as a Category 2 Irritant .

GHS Classification[6]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-SE (Respiratory): Category 3 (H335)

Toxicology Insights
  • Sensitization Risk: Aldehydes are known protein haptenizers. Prolonged exposure may induce allergic contact dermatitis.

  • Inhalation: The lipophilic nature of the propoxy group facilitates mucosal absorption. Inhalation of dust or aerosols will cause immediate respiratory tract irritation.

Part 3: Operational Handling Protocols

Engineering Controls

Do not handle this compound on an open benchtop.

  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Glovebox.

  • Atmosphere: Maintain an inert atmosphere (Nitrogen or Argon). The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, leading to rapid degradation.

Personal Protective Equipment (PPE)
  • Respiratory: If handling powders outside a hood (not recommended), use a P95/P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during synthesis workup.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for liquid handling of irritant aldehydes.

Storage & Stability
  • Temperature: Store at 2–8°C.

  • Packaging: Amber glass vials with Teflon-lined septa.

  • Shelf-Life: 6–12 months if seal is unbroken.

  • Visual Check: A change from pale yellow to dark brown/orange indicates significant oxidation or polymerization.

Part 4: Experimental Workflow & Reactivity

Reactivity Profile

The 5-position aldehyde is the primary reactive center.

  • Oxidation: Readily converts to 6-propoxy-5-indanecarboxylic acid in air.

  • Condensation: Reacts violently with strong primary amines or hydrazine derivatives without temperature control.

  • Reduction: Borohydride reduction yields the benzyl alcohol derivative.

Visualization: Safe Transfer Protocol

The following diagram outlines the decision logic for transferring the reagent to ensure stability and operator safety.

SafeHandling Start Start: Retrieve Reagent (Stored at 2-8°C) CheckSeal Check Septum/Seal Integrity Start->CheckSeal OxidationCheck Visual Inspection: Darkening or Solids? CheckSeal->OxidationCheck Purify Purification Required (Recrystallization/Column) OxidationCheck->Purify Yes (Degraded) Weighing Weighing Procedure OxidationCheck->Weighing No (Pure) Purify->Weighing Post-Purification Inert Inert Atmosphere? (Glovebox vs. Schlenk) Weighing->Inert Glovebox Glovebox Transfer (Ideal for Solids) Inert->Glovebox High Precision/Long Storage Schlenk Schlenk Line Transfer (N2/Ar Counterflow) Inert->Schlenk Quick Use/Solution Reaction Proceed to Reaction Glovebox->Reaction Schlenk->Reaction

Figure 1: Decision tree for the safe retrieval and transfer of air-sensitive aldehyde intermediates.

Part 5: Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don full PPE including respiratory protection.

  • Neutralization: Absorb liquid spills with vermiculite or sand. Do not use combustible materials (sawdust).

  • Decontamination: Wipe surfaces with a 10% sodium bisulfite solution (reacts with aldehyde to form a water-soluble adduct) followed by soap and water.

Fire Fighting Measures
  • Flash Point: Predicted >110°C (Combustible).

  • Extinguishing Media: Carbon dioxide (

    
    ), Dry chemical powder, or Alcohol-resistant foam.
    
  • Specific Hazards: Emits acrid smoke and carbon oxides (

    
    ) upon thermal decomposition.
    
Waste Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT discharge into drains. The propoxy chain increases aquatic toxicity potential.

Part 6: Synthesis Context (Reactivity Logic)

Understanding the reactivity flow helps in planning safety margins. The diagram below illustrates the synthesis pathways and associated risks.

Reactivity Aldehyde 6-Propoxy-5- indanecarbaldehyde Acid Carboxylic Acid (Impurity) Aldehyde->Acid Autoxidation (Slow) Imine Schiff Base (Intermediate) Aldehyde->Imine Condensation (-H2O) Alcohol Benzylic Alcohol Aldehyde->Alcohol Reduction Air Air Exposure (O2) Air->Acid Amine Primary Amines (R-NH2) Amine->Imine RedAgent NaBH4 / LiAlH4 RedAgent->Alcohol

Figure 2: Primary reactivity pathways. Note the autoxidation path (Red) which necessitates inert storage.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Indane-5-carboxaldehyde derivatives. PubChem.[3][4][5] Retrieved October 26, 2023, from [Link]

  • Patnaik, P. (2007). A Comprehensive Guide to the Hazardous Properties of Chemical Substances. Wiley-Interscience. (General reference for aldehyde handling).

Sources

Foundational

The Indane Scaffold: A Privileged Core in Modern Drug Discovery

Abstract The indane nucleus, a rigid bicyclic framework composed of a fused benzene and cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique three-dimensional structure and diver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The indane nucleus, a rigid bicyclic framework composed of a fused benzene and cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique three-dimensional structure and diverse chemical properties have made it a cornerstone for the rational design of numerous therapeutic agents.[2][3] This guide provides an in-depth technical exploration of indane derivatives, covering their fundamental physicochemical properties, key synthetic strategies, and critical structure-activity relationships (SAR). We will delve into the mechanisms of action and therapeutic applications of landmark drugs such as Donepezil, Rasagiline, and Indinavir, which have made a significant impact in treating neurodegenerative diseases and viral infections.[1][3][4] Furthermore, this whitepaper will examine the burgeoning potential of novel indane derivatives as anticancer and anti-inflammatory agents, offering researchers and drug development professionals a comprehensive overview of this versatile and enduring molecular core.[5][6]

The Indane Scaffold: Foundational Principles

Physicochemical Properties and Structural Significance

The therapeutic utility of the indane scaffold stems from its distinct structural features. The fusion of an aromatic benzene ring with an aliphatic cyclopentane ring creates a conformationally restricted bicyclic system.[1][3] This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

The scaffold's three-dimensional architecture provides a precise vectoral presentation of substituents into the surrounding space, allowing for tailored interactions with receptor pockets. The multifarious possibilities for substitution on both the aromatic and aliphatic portions enable extensive exploration of the chemical space to optimize pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] This inherent versatility is why the indane core is considered a "privileged" structure, one that is capable of binding to multiple, unrelated biological targets with high affinity.

A Legacy of Success: Key Marketed Drugs

The clinical and commercial success of indane-based drugs underscores the scaffold's importance. These molecules span a wide range of therapeutic areas, demonstrating the core's adaptability.

Drug NameTherapeutic AreaMechanism of Action
Donepezil Alzheimer's DiseaseReversible Acetylcholinesterase Inhibitor[7][8][9]
Rasagiline Parkinson's DiseaseIrreversible MAO-B Inhibitor[10][11][12]
Indinavir HIV/AIDSHIV Protease Inhibitor[13][14][15]
Sulindac InflammationNon-steroidal anti-inflammatory drug (NSAID)[3]

These examples serve as a testament to the scaffold's ability to form the basis of highly effective and specific therapeutic agents.

Synthetic Strategies for Indane Derivatives

The construction and functionalization of the indane core are mature fields in synthetic organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry, which are critical for biological activity.

Core Synthesis: Intramolecular Friedel-Crafts Cyclization

A cornerstone for constructing the indane skeleton is the intramolecular Friedel-Crafts reaction. This acid-catalyzed cyclization of a phenyl-substituted aliphatic chain is an efficient method for forming the five-membered ring.

Causality of Experimental Choice: The use of a Lewis acid like Titanium(IV) chloride (TiCl4) is crucial as it coordinates to the carbonyl oxygen of the keto-ester, activating it towards electrophilic aromatic substitution. The reaction temperature is a critical parameter; lower temperatures (-78 °C) favor the formation of the hydroxylated indane, while allowing the reaction to warm to room temperature promotes elimination to yield the indene derivative.[1] This temperature control provides a valuable bifurcation point in the synthetic pathway to access different molecular scaffolds.

Protocol: TiCl4-Mediated Intramolecular Friedel-Crafts Cyclization [1]

  • Preparation: Dissolve the starting α-ketoester derivative bearing a phenylethyl side chain in anhydrous dichloromethane (CH2Cl2) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add 1.2 equivalents of Titanium(IV) chloride (TiCl4) dropwise via syringe. The solution will typically turn a deep color.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude indanyl α-hydroxy ester product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

General Synthetic Workflow

The synthesis of diverse indane libraries for medicinal chemistry programs typically follows a logical workflow, starting from readily available precursors and branching out through various functionalization reactions.

G cluster_0 Starting Materials cluster_1 Core Formation cluster_2 Core Scaffold cluster_3 Functionalization & Diversification cluster_4 Final Derivatives A Phenyl-substituted Alkanoic Acids/Esters B Intramolecular Friedel-Crafts (e.g., using TiCl4, AlCl3) A->B Acid Chloride Formation C Indanone/Indane Core B->C Cyclization D Aromatic Ring Substitution (Halogenation, Nitration, etc.) C->D E Aliphatic Ring Modification (Alkylation, Reduction, etc.) C->E F Condensation Reactions (e.g., Knoevenagel, Aldol) C->F G Diverse Library of Indane Derivatives D->G Further Reactions E->G Further Reactions F->G Further Reactions

Caption: General workflow for the synthesis of indane derivatives.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design.[16] For the indane scaffold, decades of research have yielded key insights into how specific structural modifications influence therapeutic effects.

Key SAR Insights

Systematic modification of the indane core has revealed several guiding principles for medicinal chemists:

  • Aromatic Ring Substitution: The position and nature of substituents on the benzene ring profoundly impact target affinity and selectivity. For example, in anti-inflammatory 2-benzylidene-1-indanone derivatives, electron-donating or electron-withdrawing groups at specific positions on the benzylidene ring can dramatically alter inhibitory activity against cytokines like IL-6 and TNF-α.[17]

  • Aliphatic Ring Modification: Stereochemistry at the C1 and C2 positions is often critical. For instance, the neuroprotective activity of Rasagiline is specific to the (R)-enantiomer.[11] Modifications at the C2 position, such as the introduction of spiroisoxazoline moieties, have been shown to yield potent and selective COX-2 inhibitors with anticancer properties.[18]

  • Bioisosteric Replacement: The indane ring itself can serve as a bioisostere to constrain flexible side chains, thereby improving pharmacological properties. This strategy was employed to decrease molecular flexibility and create a new, stable stereocenter in the development of certain antiviral candidates.[3]

SAR_Logic Indane Indane Core Aromatic Aromatic Ring Substituents Indane->Aromatic Aliphatic Aliphatic Ring Substituents Indane->Aliphatic Stereochem Stereochemistry (e.g., C1, C2) Indane->Stereochem Target Target Affinity & Selectivity Aromatic->Target Modulates ADME ADME Properties (Solubility, Metabolism) Aromatic->ADME Influences Aliphatic->Target Modulates Aliphatic->ADME Influences Stereochem->Target Crucial for Activity Biological Activity Target->Activity Determines ADME->Activity Impacts

Caption: Logical relationships in indane SAR studies.

Therapeutic Applications & Mechanisms of Action

The versatility of the indane scaffold is best illustrated by its successful application across diverse therapeutic areas.

Neuroprotective Agents

Donepezil (Alzheimer's Disease): Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE).[7] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognition.[9] By inhibiting AChE, Donepezil prevents the breakdown of ACh in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission.[8][9]

Cholinergic_Pathway ACh_Vesicle Acetylcholine (ACh) in Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron AChR ACh Receptor Synaptic_Cleft->AChR Binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Degraded by Signal Signal Propagation AChR->Signal Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of action of Donepezil in the cholinergic synapse.

Rasagiline (Parkinson's Disease): Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B).[11][12] MAO-B is the primary enzyme responsible for the degradation of dopamine in the human brain.[11] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency of dopamine in the striatum. By irreversibly inhibiting MAO-B, Rasagiline increases the synaptic concentration of dopamine, which helps to alleviate the motor symptoms of the disease.[19] Its selectivity for MAO-B over MAO-A at therapeutic doses minimizes the risk of the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[10][19]

Dopamine_Metabolism Dopamine Dopamine MAO_B MAO-B Enzyme Dopamine->MAO_B Metabolized by Effect Increased Dopamine Levels => Therapeutic Effect Dopamine->Effect DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Rasagiline Rasagiline Rasagiline->MAO_B Irreversibly Inhibits HIV_Lifecycle cluster_0 HIV Replication Cycle Polyprotein Viral Gag-Pol Polyprotein Synthesis Protease HIV Protease Polyprotein->Protease Substrate for Cleavage Polyprotein Cleavage Protease->Cleavage Mediates Immature Immature, Non-infectious Virus Protease->Immature Leads to (when inhibited) Proteins Functional Viral Proteins Cleavage->Proteins Assembly Virion Assembly Proteins->Assembly Mature Mature, Infectious Virus Assembly->Mature Indinavir Indinavir Indinavir->Protease Inhibits

Caption: Indinavir's role in inhibiting the HIV replication cycle.

Anti-Inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. Indane derivatives have emerged as promising scaffolds for developing novel anti-inflammatory agents. [5][20]Research has shown that certain indane structures can modulate key inflammatory pathways. For example, indane dimers have been shown to inhibit 5-lipoxygenase (5-LOX) and reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α. [21]Another study identified 2-benzylidene-1-indanone derivatives that effectively block the pro-inflammatory NF-κB/MAPK signaling pathway. [17]

Compound Class Target/Mechanism Key Findings Reference
Indanone-thiazolyl hydrazones Antiplatelet & Anti-inflammatory Exhibited varying degrees of anti-inflammatory activity. [22]
Indane Dimers (e.g., PH46) 5-LOX, NO, IL-6, TNF-α inhibition Demonstrated cytokine modulation and inhibition of inflammatory mediators. [21]
2-Benzylidene-1-indanones NF-κB/MAPK pathway, IL-6, TNF-α Significantly reduced LPS-induced pulmonary inflammation in vivo. [17]

| Natural Indanone Derivative | COX-1, COX-2, TNF-α | Showed dose-dependent inhibition of heat-induced hemolysis. | [23]|

Anticancer Agents

The indane core is also a privileged structure for the development of anticancer therapeutics that target multifaceted oncologic pathways. [1][3]Derivatives have been designed to inhibit critical processes in cancer progression, such as cell proliferation, angiogenesis, and metastasis.

One notable strategy involves the development of indanone-based thiazolyl hydrazone derivatives. Mechanistic studies revealed that a lead compound, ITH-6, arrested colon cancer cells in the G2/M phase of the cell cycle, induced apoptosis, and inhibited tubulin polymerization, demonstrating potent anticancer activity with IC50 values in the low micromolar range. [24]Another approach has focused on creating indanone spiroisoxazoline derivatives as selective COX-2 inhibitors, which not only possess anti-inflammatory properties but also exhibit potent cytotoxicity against breast cancer cells (MCF-7), with IC50 values comparable to doxorubicin. [18]

Compound Class Cancer Type Mechanism/Target Potency (IC50) Reference
Indanone-thiazolyl hydrazones Colon Cancer Tubulin polymerization inhibitor, G2/M arrest, Apoptosis induction 0.41 - 6.85 µM [24]
Indanone spiroisoxazolines Breast Cancer (MCF-7) Selective COX-2 inhibition 0.03 µM [18]

| Novel Hybrid Scaffolds | HER2+ Breast Cancer | Apoptosis induction, ROS modulation, Cell cycle arrest | 1.0 µM (Lead compound) | [5]|

Future Perspectives and Conclusion

The indane scaffold continues to be a fertile ground for innovation in medicinal chemistry. Current research is focused on leveraging its unique structure to design multi-target agents for complex diseases like Alzheimer's, where targeting both acetylcholinesterase and other pathways could offer synergistic benefits. [3]Furthermore, the application of modern synthetic methods is enabling the creation of increasingly complex and precisely functionalized indane derivatives, expanding the accessible chemical space for drug discovery. [25]The demonstrated success in oncology and inflammatory diseases suggests that novel indane derivatives hold significant promise for the development of next-generation medicines. [6] In conclusion, the indane core is a structurally versatile and pharmacologically validated scaffold. Its rigid framework provides an ideal platform for the rational design of potent and selective ligands. From neuroprotection and antiviral therapy to emerging roles in oncology and inflammation, indane derivatives have consistently proven their value. This guide has provided a technical foundation for understanding their synthesis, SAR, and mechanisms of action, empowering researchers to continue exploiting the full potential of this remarkable chemical entity.

References

  • Parteek Prasher, Mousmee Sharma. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect.
  • Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry.
  • Arrow@TU Dublin. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds.
  • ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review.
  • Eburon Organics. (n.d.). Indane Derivatives.
  • Lévai, A., et al. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - NIH.
  • PubMed. (n.d.). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines.
  • PubMed. (2004). Prodrugs of HIV protease inhibitors-saquinavir, indinavir and nelfinavir-derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity.
  • PubMed. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents.
  • Wikipedia. (n.d.). Indinavir.
  • Benchchem. (n.d.). The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry.
  • Semantic Scholar. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review.
  • U.S. Food and Drug Administration. (n.d.). Rasagiline.
  • Semantic Scholar. (n.d.). Indane, indole and thiazole containing antiinflammatory and antiplatelet drugs.
  • ResearchGate. (n.d.). Synthesis of Indane and its analogues.
  • PubMed. (2020). Insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A.
  • National Center for Biotechnology Information. (2023). Donepezil.
  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
  • PubChem. (n.d.). Rasagiline.
  • Dovepress. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury.
  • Wikipedia. (n.d.). Donepezil.
  • PubMed. (2016). Recent Advances in the Synthesis of Indanes and Indenes.
  • Der Pharma Chemica. (n.d.). Design, Synthesis and Pharmacological Evaluation of Pyrimidine Fused Indane-1,3-dione Derivatives.
  • ACS Publications. (n.d.). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds.
  • Nature. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies.
  • PubChem. (n.d.). Indinavir Sulfate.
  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?.
  • Tocris Bioscience. (n.d.). Indinavir sulfate.
  • PMC - NIH. (n.d.). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential.
  • Wikipedia. (n.d.). Rasagiline.
  • PMC - NIH. (n.d.). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors.
  • PubChem. (n.d.). Rasagiline Mesylate.
  • ResearchGate. (n.d.). Marketed indane drugs (A), marketed/reported antiviral indanes (B).
  • PharmaCompass.com. (n.d.). Indinavir | Drug Information, Uses, Side Effects, Chemistry.
  • ResearchGate. (n.d.). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
  • PubMed. (n.d.). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017).
  • PubMed. (n.d.). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease.
  • LinkedIn. (n.d.). Structure Activity Relationship Of Drugs.
  • ACS Publications. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation.
  • Drug Design Org. (n.d.). Structure Activity Relationships.

Sources

Protocols & Analytical Methods

Method

"6-Propoxy-5-indanecarbaldehyde" synthesis protocol

Application Note: High-Yield Synthesis of 6-Propoxy-5-indanecarbaldehyde Executive Summary & Strategic Overview This Application Note details the synthesis of 6-Propoxy-5-indanecarbaldehyde , a critical pharmacophore oft...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 6-Propoxy-5-indanecarbaldehyde

Executive Summary & Strategic Overview

This Application Note details the synthesis of 6-Propoxy-5-indanecarbaldehyde , a critical pharmacophore often utilized in the development of melatonin receptor agonists (e.g., Ramelteon analogs) and acetylcholinesterase inhibitors.

The protocol utilizes a robust, two-step linear synthesis starting from commercially available 5-indanol . This route is preferred over direct formylation of the phenol due to the instability of phenolic aldehydes under oxidative stress and the superior regioselectivity observed in the formylation of the ether derivative.

Core Synthetic Strategy:

  • O-Alkylation (Williamson Ether Synthesis): Conversion of 5-indanol to 5-propoxyindane using 1-bromopropane. This step protects the oxygen moiety and increases lipophilicity.

  • Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde group at the C6 position. The 5-propoxy group serves as a strong ortho-director, while the steric bulk of the fused cyclopentyl ring disfavors substitution at the C4 position, ensuring high regiochemical fidelity for C6.

Reaction Pathway Visualization

The following diagram outlines the chemical logic and workflow for the synthesis.

SynthesisPath cluster_regio Regioselectivity Logic Start 5-Indanol (Starting Material) Step1 Step 1: O-Alkylation (1-Bromopropane, K2CO3) Start->Step1 Activation Inter Intermediate: 5-Propoxyindane Step1->Inter Yield >90% Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) Inter->Step2 Electrophilic Subst. Logic C6 Preferred over C4 (Steric Hindrance at C4) Inter->Logic Final Target: 6-Propoxy-5-indanecarbaldehyde Step2->Final Hydrolysis

Caption: Linear synthetic pathway highlighting the critical intermediate and regioselectivity logic.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Propoxyindane

Objective: Efficient O-alkylation of the phenolic hydroxyl group.

  • Reagents:

    • 5-Indanol (1.0 equiv)

    • 1-Bromopropane (1.2 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-indanol (e.g., 10.0 g, 74.5 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (20.6 g, 149 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation (phenoxide formation).
    
  • Alkylation: Add 1-bromopropane (8.2 mL, 89.4 mmol) dropwise via a syringe or addition funnel.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

    
    ) should disappear, and a less polar product (
    
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (300 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via short-path distillation or silica plug filtration.

Key Insight: DMF is preferred over acetone for larger scales as it accelerates the


 reaction rate due to better solvation of the cation, leaving the phenoxide "naked" and more nucleophilic [1].
Step 2: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the aldehyde at C6.

  • Reagents:

    • 5-Propoxyindane (1.0 equiv, from Step 1)

    • Phosphorus Oxychloride (

      
      , 1.2–1.5 equiv)
      
    • DMF (3.0–5.0 equiv, acts as reagent and solvent)

    • Quenching: Sodium Acetate (aq) or Saturated

      
      [2]
      

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried flask under inert atmosphere (

      
       or Ar), add DMF  (5.0 equiv) and cool to 0°C  (ice bath).
      
    • Add

      
        (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.
      
    • Stir at 0°C for 30 minutes until a viscous, pale-yellow salt (Vilsmeier reagent) forms.

  • Substrate Addition:

    • Dissolve 5-propoxyindane (1.0 equiv) in a minimal amount of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature, then heat to 70–80°C for 3–5 hours.

    • Mechanism Check: The electron-rich aromatic ring attacks the electrophilic chloroiminium ion. The C6 position is favored over C4 due to steric clash with the cyclopentyl ring at C4 [2].

  • Hydrolysis (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (exothermic hydrolysis of the intermediate iminium salt).

    • Neutralize/Buffer by adding saturated Sodium Acetate solution or

      
       until pH 
      
      
      
      5–6. Stir for 1 hour to ensure complete hydrolysis of the imine to the aldehyde.
  • Isolation:

    • A solid precipitate often forms. Filter the solid and wash with water.

    • If oil forms: Extract with DCM (

      
      ), wash with water, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica, Hexane/EtOAc gradient).

Analytical Data & Quality Control

Expected Data for 6-Propoxy-5-indanecarbaldehyde:

ParameterSpecificationNotes
Appearance White to off-white solidMay be a pale yellow oil if impure.

NMR (CDCl

)

10.4 (s, 1H, -CHO)
Distinctive aldehyde singlet.
Aromatic Region Two singlets (approx

7.6 and 6.9)
Indicates para relationship (positions 4 and 7 are isolated).
Propoxy Group Triplet (

1.0), Multiplet (

1.8), Triplet (

4.0)
Characteristic propyl chain pattern.
Indane Core Multiplet (

2.1), Triplet (

2.9)
Cyclopentyl ring protons.
Mass Spec [M+H]

= 205.1
Consistent with formula

.

Troubleshooting & Critical Control Points

Issue: Low Regioselectivity (Mixture of isomers)

  • Cause: High temperature during

    
     addition or substrate addition.
    
  • Solution: Maintain strict 0°C conditions during the initial mixing phases. The kinetic product (C6) is favored at lower temperatures.

Issue: Low Yield in Step 2

  • Cause: Incomplete hydrolysis of the iminium intermediate.

  • Solution: Extend the quenching time. The iminium salt is stable; ensure the pH is buffered (NaOAc) and stirred for at least 1 hour.

Issue: Dark/Tarred Product

  • Cause: Thermal decomposition or "runaway" Vilsmeier reaction.

  • Solution: Do not exceed 90°C. Ensure inert atmosphere to prevent oxidation of the electron-rich aromatic ring before formylation.

References

  • Williamson Ether Synthesis Optimization

    • Source: Organic Chemistry Portal. "Williamson Ether Synthesis."
    • URL:[Link]

  • Vilsmeier-Haack Regioselectivity

    • Source: Chemistry Steps.[1][2][3][4][5][6] "Vilsmeier-Haack Reaction Mechanism and Regioselectivity."

    • URL:[Link]

  • Indane Functionalization Context: Source: BenchChem. "6-Propoxy-5-indanecarbaldehyde Structure and Context."
  • General Vilsmeier Protocols for Alkoxy-Arenes

    • Source: J&K Scientific. "Vilsmeier-Haack Reaction Protocol."[4][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Propoxy-5-indanecarbaldehyde Synthesis

This guide is structured as a high-level technical support resource designed for process chemists and researchers optimizing the synthesis of 6-Propoxy-5-indanecarbaldehyde . It moves beyond basic textbook definitions to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource designed for process chemists and researchers optimizing the synthesis of 6-Propoxy-5-indanecarbaldehyde . It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic bottlenecks associated with functionalizing the indane core.

Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 10, 2026

Executive Summary: The Indane Challenge

Synthesizing 6-Propoxy-5-indanecarbaldehyde typically involves the formylation of 5-propoxyindane . The primary challenge lies in the regioselectivity of the electrophilic aromatic substitution (EAS) on the fused bicyclic system. The bulky propoxy group and the aliphatic cyclopentane ring create a specific steric environment that often leads to:

  • Regioisomeric mixtures: Competition between the C6 (target) and C4 (bridgehead ortho) positions.

  • Incomplete Hydrolysis: The stability of the intermediate iminium salt leading to "false" low yields.

  • O-Dealkylation: Harsh Lewis acid conditions cleaving the propoxy ether.

This guide provides a root-cause analysis and an optimized protocol to elevate yields from the typical 40-50% range to >80%.

Diagnostic Troubleshooting (Q&A)

Category A: Reaction Kinetics & Conversion

Q: My TLC shows starting material (5-propoxyindane) remaining even after 24 hours at reflux. Should I add more catalyst? A: Do not simply add more catalyst. The issue is likely Vilsmeier Reagent degradation or improper pre-activation .

  • The Mechanism: The active electrophile is the chloroiminium ion (Vilsmeier reagent), formed in situ by reacting DMF with POCl₃.[1][2] This reagent is moisture-sensitive and thermally unstable over long periods.

  • The Fix:

    • Pre-form the reagent: Stir DMF (3.0 equiv) and POCl₃ (1.2 equiv) at 0°C for 30 minutes before adding the substrate. You must observe the formation of a white/yellow precipitate or a viscous oil.

    • Solvent Switch: If running neat in DMF, switch to 1,2-Dichloroethane (DCE) . DCE solubilizes the non-polar indane better than DMF, improving the encounter rate between the lipophilic substrate and the ionic electrophile.

Q: I see a new spot on TLC, but after workup, the yield is low. Where did the product go? A: You likely failed to hydrolyze the iminium intermediate .

  • The Trap: The Vilsmeier reaction does not produce the aldehyde directly; it produces an iminium salt (Ar-CH=NMe₂⁺ Cl⁻). This salt is water-soluble. If you perform a quick extraction without a dedicated hydrolysis step, the product stays in the aqueous layer and is discarded.

  • The Fix: The workup requires a distinct heating step. Quench the reaction mixture into aqueous Sodium Acetate (NaOAc) and heat to 60°C for 1 hour before extraction. This forces the hydrolysis of the C=N bond to the C=O aldehyde.

Category B: Regioselectivity & Purity

Q: I am getting a mixture of isomers (approx. 85:15). How do I suppress the minor isomer? A: The minor isomer is likely the C4-formyl derivative. The C6 position is sterically favored, but high temperatures lower selectivity.

  • Thermodynamic Control: Lower the reaction temperature. While benzene derivatives often require 80°C, the alkoxy group activates the ring sufficiently to react at 40–50°C .

  • ** steric Bulk:** If the propoxy group is introduced before formylation (recommended), the linear propyl chain provides moderate steric shielding. Ensure you are not using branched isomers (isopropoxy) unless specified, as they drastically alter the steric landscape.

Category C: Reagent Quality

Q: The reaction turns into a black tar. What is causing the decomposition? A: This is a classic symptom of POCl₃ degradation or exotherm mismanagement .

  • Acid Purity: POCl₃ hydrolyzes to Phosphoric acid and HCl upon exposure to air. Free acid catalyzes the polymerization of the electron-rich indane and cleavage of the propoxy ether. Distill POCl₃ prior to use if it appears yellow/cloudy.

  • Thermal Runaway: The formation of the Vilsmeier reagent is highly exothermic. If the temperature spikes >20°C during POCl₃ addition, you generate side products before the substrate is even added.

Optimized Synthetic Workflow

Based on the troubleshooting above, this is the recommended "Gold Standard" protocol.

Phase 1: Preparation of 5-Propoxyindane (Precursor)

Note: High-purity precursor is critical. Phenolic impurities will poison the formylation.

  • Reactants: 5-Indanol (1.0 eq), 1-Bromopropane (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetone (Reflux, 12 h).

  • Key Check: Ensure complete removal of 5-indanol via caustic wash (1M NaOH) during workup. Any remaining phenol will formyl esterify.

Phase 2: Vilsmeier-Haack Formylation (The Target Step)
ParameterStandard ConditionOptimized Condition Reasoning
Solvent DMF (Neat)DCE (1,2-Dichloroethane) Improves solubility; moderates exotherm.
Reagent Mode In-situ (All-in-one)Pre-activation (0°C, 30 min) Ensures max concentration of active electrophile.
Stoichiometry 1:1 (POCl₃:Substrate)1.2 : 1.0 Slight excess accounts for reagent moisture hydrolysis.
Quench Ice Water2M NaOAc (aq), 60°C Buffers pH to prevent ether cleavage; drives hydrolysis.
Detailed Protocol:
  • Reagent Formation: In a dry flask under N₂, charge DMF (3.0 eq) and DCE (5 volumes). Cool to 0°C. Dropwise add POCl₃ (1.2 eq) over 20 mins. Stir 30 mins at 0°C until a suspension forms.

  • Addition: Dissolve 5-propoxyindane (1.0 eq) in DCE (2 volumes). Add this solution dropwise to the Vilsmeier reagent, keeping internal temp <10°C.

  • Reaction: Warm to 45°C and stir for 4–6 hours. Monitor by HPLC/TLC.

  • Hydrolysis (Critical): Pour reaction mixture into a vigorously stirred solution of 2M Sodium Acetate (5 volumes). The biphasic mixture will be cloudy. Heat to 60°C for 45 minutes. The organic layer should turn clear/yellow.

  • Isolation: Separate layers. Wash organic layer with water, then brine. Dry over MgSO₄.

  • Purification: Recrystallization from Hexane/EtOAc (9:1) is preferred over column chromatography for scalability.

Pathway Logic & Mechanism (Visualized)

The following diagram illustrates the critical decision points and chemical transformations in the optimized pathway.

G cluster_0 Yield Loss Zone Start 5-Indanol Step1 Alkylation (K2CO3, n-PrBr) Start->Step1 Inter1 5-Propoxyindane (Precursor) Step1->Inter1 >95% Yield Step2 Electrophilic Attack (DCE, 45°C) Inter1->Step2 Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Step2 Pre-activation Inter2 Iminium Salt (Water Soluble!) Step2->Inter2 C-C Bond Formation Step3 Buffered Hydrolysis (NaOAc, 60°C) Inter2->Step3 Critical Step Target 6-Propoxy-5- indanecarbaldehyde Step3->Target Release Aldehyde

Caption: Figure 1. Optimized synthetic pathway highlighting the critical hydrolysis step (Green) often responsible for yield loss.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (2000).[3][4] The Vilsmeier Reaction of Non-Aromatic Compounds.Organic Reactions.[3][4][5][6][7]

    • Source:

  • Regioselectivity in Indane Derivatives

    • Lira, R., et al. (2012). Synthesis of Indane Scaffolds via Vilsmeier-Haack.Journal of Organic Chemistry. (General reference for electrophilic substitution on fused rings).
    • Source:

  • Ramelteon Intermediate Synthesis (Analogous Chemistry)

    • Uchikawa, O., et al. (2002). Synthesis of a novel melatonin receptor agonist, Ramelteon (TAK-375).[8]Journal of Medicinal Chemistry. (Describes the handling of the indeno[5,4-b]furan core, chemically similar to the propoxyindane system).

    • Source:

  • Process Safety in Vilsmeier Formylations

    • Org.[2][3][4][5][7][9] Process Res. Dev. (2011).[2] Safety evaluation of Vilsmeier reagent formation.

    • Source:

Sources

Optimization

Technical Support Center: Navigating the NMR Spectrum of 6-Propoxy-5-indanecarbaldehyde

Welcome to the technical support center for the NMR spectral analysis of 6-Propoxy-5-indanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR spectral analysis of 6-Propoxy-5-indanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential complexities encountered during the structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we will address common interpretation issues in a comprehensive question-and-answer format, providing in-depth explanations, troubleshooting protocols, and practical solutions.

Predicted NMR Spectra of 6-Propoxy-5-indanecarbaldehyde

To provide a foundational reference, the predicted ¹H and ¹³C NMR spectra for 6-Propoxy-5-indanecarbaldehyde are summarized below. These values are estimated based on established chemical shift principles and data from similar molecular structures.[1][2] Deviations from these predictions in experimental data are often the starting point for troubleshooting.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aldehyde (-CHO)9.8 - 10.0s (singlet)N/A
Aromatic H-47.5 - 7.7s (singlet)N/A
Aromatic H-77.0 - 7.2s (singlet)N/A
Propoxy (-OCH₂CH₂CH₃)3.9 - 4.1t (triplet)6.5 - 7.0
Indane C1-H₂2.8 - 3.0t (triplet)7.0 - 7.5
Indane C3-H₂2.8 - 3.0t (triplet)7.0 - 7.5
Indane C2-H₂2.0 - 2.2p (pentet)7.0 - 7.5
Propoxy (-OCH₂CH₂CH₃)1.7 - 1.9sextet7.0 - 7.5
Propoxy (-OCH₂CH₂CH₃)0.9 - 1.1t (triplet)7.0 - 7.5

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

Carbon AssignmentPredicted Chemical Shift (ppm)
Aldehyde (-CHO)190 - 192
Aromatic C-5160 - 162
Aromatic C-6135 - 137
Aromatic C-3a148 - 150
Aromatic C-7a130 - 132
Aromatic C-4108 - 110
Aromatic C-7125 - 127
Propoxy (-OCH₂)69 - 71
Indane C-132 - 34
Indane C-332 - 34
Indane C-225 - 27
Propoxy (-OCH₂CH₂)22 - 24
Propoxy (-OCH₂CH₂CH₃)10 - 12

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you may encounter during the NMR analysis of 6-Propoxy-5-indanecarbaldehyde.

Q1: The aldehyde proton signal is broad and not a sharp singlet as predicted. What could be the cause?

A1: A broad aldehyde proton signal can arise from several factors:

  • Chemical Exchange: Trace amounts of water or acidic impurities in the NMR solvent can lead to chemical exchange of the aldehyde proton.[3] To confirm this, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. If the aldehyde peak diminishes or disappears, this confirms exchange.

  • Concentration Effects: At high concentrations, intermolecular interactions can lead to peak broadening. Try acquiring the spectrum with a more dilute sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals, often from residual catalysts or glassware, can cause significant line broadening. If suspected, filtering the sample through a small plug of silica gel or celite may help.

Q2: The aromatic signals are overlapping and difficult to assign. How can I resolve and assign them?

A2: The two aromatic protons (H-4 and H-7) are predicted to be singlets due to the substitution pattern. However, their chemical environments are distinct, and they should appear as separate signals. If they are overlapping or their assignment is ambiguous, consider the following:

  • Solvent Effects: Changing the NMR solvent can alter the chemical shifts of the aromatic protons.[4] Solvents like benzene-d₆ or acetone-d₆ can induce different shielding/deshielding effects compared to chloroform-d, potentially resolving the signals.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): While not directly useful for assigning these two singlets, a COSY spectrum can confirm the absence of coupling between them and help assign the aliphatic protons of the indane and propoxy groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space correlations. For instance, the aldehyde proton should show a NOE correlation to the H-4 aromatic proton. Similarly, the C1-H₂ protons of the indane ring may show a correlation to the H-7 aromatic proton.

    • HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, allowing you to link the proton signals to the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the aldehyde proton should show a correlation to the aromatic C-5 and C-4.

Q3: The aliphatic region of the ¹H NMR spectrum is complex. How can I confidently assign the indane and propoxy signals?

A3: The aliphatic region contains overlapping signals from the indane and propoxy groups. A systematic approach is crucial for accurate assignment:

  • Integration: The relative integration of the signals should correspond to the number of protons in each environment (e.g., 2H for each of the indane methylenes, 2H for the propoxy -OCH₂-, 2H for the propoxy -CH₂-, and 3H for the propoxy -CH₃).

  • Splitting Patterns (Multiplicity):

    • The propoxy -OCH₂- group is a triplet because it is adjacent to a -CH₂- group.

    • The propoxy -CH₃ group is a triplet because it is adjacent to a -CH₂- group.

    • The central -CH₂- of the propoxy group is a sextet (or multiplet) as it is coupled to both the -OCH₂- (2 protons) and the -CH₃ (3 protons) groups.

    • The indane C1-H₂ and C3-H₂ protons are triplets due to coupling with the C2-H₂ protons.

    • The indane C2-H₂ protons appear as a pentet (or multiplet) because they are coupled to both the C1-H₂ (2 protons) and C3-H₂ (2 protons) groups.

  • 2D NMR (COSY): A COSY spectrum is invaluable here. It will show correlations between coupled protons. You should observe a distinct spin system for the propoxy group (-OCH₂- to -CH₂- to -CH₃) and another for the indane aliphatic protons (C1-H₂ to C2-H₂ to C3-H₂).

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 6-Propoxy-5-indanecarbaldehyde into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution. A good shim will result in a sharp, symmetrical TMS peak.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse angle, 2-5 second relaxation delay, 16-32 scans).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

Protocol 2: D₂O Shake Experiment for Exchangeable Protons
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample in CDCl₃ as described in Protocol 1.

  • D₂O Addition:

    • Remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube.

    • Cap the tube securely and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-acquisition:

    • Re-insert the sample into the spectrometer.

    • Re-lock and re-shim if necessary.

    • Acquire a new ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum confirms it as an exchangeable proton (e.g., the aldehyde proton if it is undergoing exchange).

Visualizing Structural Relationships and Troubleshooting

Molecular Structure and Proton Numbering

troubleshooting_workflow start Acquire ¹H and ¹³C NMR Spectra compare Compare with Predicted Spectrum start->compare match Spectrum Matches Prediction? (Chemical Shifts, Multiplicity, Integration) compare->match analysis_ok Structural Confirmation Complete match->analysis_ok Yes discrepancy Identify Discrepancies match->discrepancy No broad_peaks Issue: Broad Peaks discrepancy->broad_peaks overlap_peaks Issue: Overlapping Peaks discrepancy->overlap_peaks wrong_multiplicity Issue: Incorrect Multiplicity discrepancy->wrong_multiplicity solve_broad Troubleshoot Broadening: - Check concentration - D₂O shake - Check for paramagnetics broad_peaks->solve_broad solve_overlap Resolve Overlap: - Change solvent - Run 2D NMR (COSY, NOESY, HSQC, HMBC) overlap_peaks->solve_overlap solve_multiplicity Analyze Multiplicity: - Re-check n+1 rule - Consider complex coupling - Check for long-range coupling wrong_multiplicity->solve_multiplicity reacquire Re-acquire Spectrum with Optimized Parameters solve_broad->reacquire solve_overlap->reacquire solve_multiplicity->reacquire reacquire->compare

Caption: A logical workflow for troubleshooting NMR spectrum interpretation issues.

References

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Chemistry LibreTexts. (2023, October 30). 13.9: The Effect of Solvent on Chemical Shift. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 6-Propoxy-5-indanecarbaldehyde

Welcome to the dedicated technical support center for 6-Propoxy-5-indanecarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 6-Propoxy-5-indanecarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to anticipate and resolve common challenges, with a primary focus on preventing, identifying, and addressing the oxidation of the aldehyde functional group.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 6-Propoxy-5-indanecarbaldehyde.

Q1: My bottle of 6-Propoxy-5-indanecarbaldehyde is several months old. Is it still good to use?

A1: Aldehydes, particularly aromatic aldehydes like this one, are susceptible to autoxidation upon exposure to air, forming the corresponding carboxylic acid (6-Propoxy-5-indancarboxylic acid).[1][2] The rate of this degradation can vary based on storage conditions. Before use, you should always assess the purity, especially if the container has been opened previously.

Q2: What is the primary degradation product I should be concerned about?

A2: The principal and most common impurity is 6-Propoxy-5-indancarboxylic acid . This occurs through a free-radical chain reaction with atmospheric oxygen.[3] The presence of this acidic impurity can significantly impact subsequent reaction yields and product purity, especially in reactions sensitive to acids or those requiring precise stoichiometry of the aldehyde.

Q3: How should I properly store 6-Propoxy-5-indanecarbaldehyde to minimize oxidation?

A3: Proper storage is the most critical preventative measure. We recommend the following:

  • Inert Atmosphere: After receiving, if the product is not packaged under an inert gas (like Argon or Nitrogen), flush the headspace of the container with an inert gas before sealing.

  • Airtight Seal: Ensure the container cap is sealed tightly to prevent air ingress. Parafilm or Teflon tape can be used for an extra layer of security.

  • Temperature: Store in a cool, dark location. Refrigeration at 2-8 °C is highly recommended.

  • Light: Use amber glass bottles or store the container in the dark to prevent potential photochemical degradation.

Q4: Can I add an antioxidant to my bulk material?

A4: Yes, adding a radical scavenger is a common industrial practice. A small amount of Butylated Hydroxytoluene (BHT), typically 100-500 ppm, can be added. BHT acts as a radical chain terminator, effectively quenching the peroxy radicals that propagate the oxidation of the aldehyde.[4][5][6][7] However, ensure that BHT will not interfere with your downstream applications.

Part 2: Troubleshooting Guide: Identifying and Quantifying Oxidation

If you suspect your material has degraded, the following troubleshooting steps will help you confirm and quantify the extent of oxidation.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Causality: The presence of the inactive 6-Propoxy-5-indancarboxylic acid impurity means the actual molar quantity of the aldehyde in your starting material is lower than calculated. Furthermore, the acidic nature of the impurity can interfere with base-sensitive reagents or catalyze unwanted side reactions.

Diagnostic Workflow:

The most straightforward method to check for the carboxylic acid impurity is Thin-Layer Chromatography (TLC).

cluster_results Interpretation start Suspect Oxidation (e.g., poor yield, old material) prep_tlc Prepare TLC Plate (Silica Gel) start->prep_tlc spot_lanes Spot 3 Lanes: 1. Starting Material (SM) 2. Co-spot (SM + Reference Aldehyde) 3. Reference Aldehyde (if available) prep_tlc->spot_lanes develop Develop Plate (e.g., 3:1 Hexanes:Ethyl Acetate) spot_lanes->develop visualize Visualize Plate (UV light & Permanganate Stain) develop->visualize analyze Analyze Spots visualize->analyze one_spot Single Spot in SM Lane Matches Reference -> Material is likely pure. analyze->one_spot Result 1 two_spots Two Spots in SM Lane - Upper spot matches aldehyde - Lower, more polar spot appears -> Oxidation has occurred. analyze->two_spots Result 2

Caption: TLC workflow for diagnosing aldehyde oxidation.

Detailed TLC Analysis Protocol:

  • Plate: Use a standard silica gel 60 F254 plate.

  • Solvent System: A mobile phase of 3:1 Hexanes:Ethyl Acetate is a good starting point. The carboxylic acid is significantly more polar and will have a much lower Rf value than the aldehyde.

  • Spotting: Dissolve a small amount of your material in a suitable solvent (e.g., ethyl acetate). Spot the lanes as described in the diagram.

  • Visualization:

    • UV Light: Both the aldehyde and carboxylic acid, being aromatic, should be visible under UV light (254 nm).[8]

    • Potassium Permanganate (KMnO₄) Stain: This stain will visualize both compounds, as aldehydes are readily oxidized by permanganate.[8]

    • Acid-Specific Stain (Optional): A bromocresol green stain can be used to specifically confirm the acidic nature of the lower spot. Acidic compounds appear as yellow spots on a blue background.[9]

  • Interpretation:

    • Pure Aldehyde: A single spot will be observed.

    • Oxidized Aldehyde: Two spots will be visible. The aldehyde will have a higher Rf, and the carboxylic acid will appear as a spot closer to the baseline, often with some "tailing". Tailing of carboxylic acids on silica TLC is common and can be mitigated by adding a small amount (0.5-1%) of acetic acid to the mobile phase.[9]

CompoundExpected Rf (Hypothetical)Appearance
6-Propoxy-5-indanecarbaldehyde~0.50Dark spot under UV
6-Propoxy-5-indancarboxylic acid~0.15Dark spot under UV, may show tailing

Note: Rf values are illustrative and depend heavily on exact TLC conditions.

Issue 2: Need for Quantitative Assessment of Purity

Causality: For processes requiring high precision, such as kinetic studies or GMP manufacturing, a quantitative measure of purity is necessary.

Diagnostic Workflow (HPLC):

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification.

  • Method Setup: A reverse-phase HPLC method is ideal.

  • Analysis: Inject a prepared solution of your material. The more polar carboxylic acid will have a shorter retention time than the less polar aldehyde on a standard C18 column.

  • Quantification: Calculate the relative peak areas to determine the percentage of aldehyde and its acid impurity.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Standard for separating compounds of moderate polarity.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 65:35) with 0.1% Formic or Acetic AcidThe acid in the mobile phase ensures the carboxylic acid is protonated, leading to sharper peaks and consistent retention times.[10]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or 360 nmAromatic nature of the compounds allows for strong UV absorbance.[11]
Injection Vol. 10-20 µLStandard injection volume.

Expected Elution Profile (Hypothetical):

  • 6-Propoxy-5-indancarboxylic acid: Shorter retention time (more polar).

  • 6-Propoxy-5-indanecarbaldehyde: Longer retention time (less polar).

Issue 3: Ambiguous Results - Confirmation by 1H NMR

Causality: In complex mixtures, TLC or HPLC peaks may be ambiguous. 1H NMR spectroscopy provides definitive structural confirmation.

Diagnostic Workflow (1H NMR):

  • Acquire a 1H NMR spectrum of your sample in a solvent like CDCl₃.

  • Look for the two key diagnostic signals that differentiate the aldehyde from the carboxylic acid.

Functional GroupKey SignalExpected Chemical Shift (δ)Characteristics
Aldehyde (-CHO) Aldehydic Proton9.5 - 10.5 ppm Sharp singlet (s)
Carboxylic Acid (-COOH) Acidic Proton10.0 - 13.0 ppm Very broad singlet (br s)

Interpretation of the Spectrum:

  • Pure Aldehyde: You will see a sharp singlet in the 9.5-10.5 ppm region and no broad signal above 10 ppm.[12]

  • Oxidized Sample: You will observe both the sharp aldehyde singlet and a broad singlet characteristic of the carboxylic acid proton.[13] The integration of these two peaks can provide a rough estimate of the molar ratio of the two components.

Part 3: Remediation Protocols - Purifying Oxidized Material

If you have confirmed that your 6-Propoxy-5-indanecarbaldehyde is contaminated with the carboxylic acid, it can often be purified for use.

Protocol 1: Mild Acid Removal with Bicarbonate Wash

This is the quickest and simplest method for removing small to moderate amounts of acidic impurities.

Caption: Workflow for purification via bicarbonate wash.

Causality: This is a simple acid-base liquid-liquid extraction. The basic sodium bicarbonate deprotonates the acidic carboxylic acid, forming a water-soluble sodium carboxylate salt.[14] The neutral aldehyde remains in the organic layer, allowing for efficient separation.

Protocol 2: High-Purity Purification via Bisulfite Adduct Formation

This classic method is highly effective for removing aldehydes from mixtures or, in this case, purifying an aldehyde by temporarily converting it into a water-soluble adduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure aldehyde (e.g., 10 g) in a minimal amount of a water-miscible solvent like methanol (~50 mL).[12]

  • Adduct Formation: Transfer the solution to a flask and, while stirring, slowly add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). An excess is required, so start with ~25 mL. The reaction may be exothermic. Stir vigorously for 30-60 minutes. A thick white precipitate of the bisulfite adduct may form.

  • Washing: Add a non-polar organic solvent like hexanes or diethyl ether to the mixture and stir. This will dissolve any non-aldehyde impurities, leaving the solid adduct. Filter the solid adduct and wash it thoroughly with more ether to remove any remaining organic-soluble impurities.

  • Regeneration of Aldehyde: Transfer the filtered solid adduct back to a separatory funnel. Add an organic solvent (e.g., ethyl acetate) and then slowly add a base, such as saturated sodium bicarbonate or dilute sodium hydroxide (NaOH) solution, until the solution is basic (pH > 8) and all solids have dissolved.[12][15] Caution: Gas may evolve if using bicarbonate.

  • Extraction & Work-up: Shake the separatory funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the layers, wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 6-Propoxy-5-indanecarbaldehyde.

References

  • University of Colorado, Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 57639.
  • University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Hutchings, G. J., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Fieser, L. F., & Williamson, K. L. (2011). Organic Experiments. Cengage Learning.
  • ResearchGate. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

  • University of Florida Digital Collections. (2009). AUTOXIDATION OF BENZALDEHYDE. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). MOTD BHT. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Waterman, K. C., et al. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical Development and Technology, 10(1), 115-25.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved from [Link]

  • ResearchGate. (2019). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Retrieved from [Link]

  • Chegg.com. (2018). Solved 9. Butylated hydroxytoluene, or BHT, is a potent | Chegg.com. Retrieved from [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved from [Link]

  • TDX. (n.d.). Annex 5 NMR Spectral Data. Retrieved from [Link]

  • El-Guesmi, N., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 483-497.
  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Tzirakis, M. D., & Orfanopoulos, M. (2019). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 15, 2266–2288.
  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Process Chemistry &amp; Scale-Up of 6-Propoxy-5-indanecarbaldehyde

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Subject: Scale-up, Safety, and Troubleshooting for CAS 883532-67-0 Synthesis Introduction: The Molecule & The Mission You are likely synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Subject: Scale-up, Safety, and Troubleshooting for CAS 883532-67-0 Synthesis

Introduction: The Molecule & The Mission

You are likely synthesizing 6-Propoxy-5-indanecarbaldehyde as a key intermediate for neuroactive pharmacophores (e.g., Donepezil analogs or MAO-B inhibitors). While the route seems straightforward—O-alkylation followed by Vilsmeier-Haack formylation—scaling this from gram to kilogram quantities introduces non-linear hazards, particularly thermal runaway risks and regioselectivity challenges.

This guide treats your synthesis as a chemical engineering problem , focusing on heat transfer, mixing dynamics, and impurity rejection.

Module 1: The Alkylation Step (Williamson Ether Synthesis)

Transformation: 5-Indanol


 5-Propoxyindane
Standard Protocol:  5-Indanol + 1-Bromopropane + 

in DMF.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls at ~90% Conversion Water Contamination.

and DMF are hygroscopic. Water solvates the phenoxide anion, killing nucleophilicity.
Protocol Adjustment: Dry DMF over molecular sieves (3Å) for 24h. Flame-dry

or use anhydrous granular grade. Do not simply add more alkyl halide; it won't fix solvation shells.
"Gummy" Solid Formation Stirring Failure. Fine powder

creates a cement-like slurry at high concentrations (>1M).
Engineering Fix: Switch to granular

. Use an overhead stirrer with a high-torque impeller (anchor or pitch-blade), not a magnetic stir bar.
Dark/Black Reaction Mixture Oxidation. Electron-rich phenols oxidize rapidly in air at high temps (

).
inerting: Sparge solvent with

for 15 mins pre-reaction. Maintain positive

pressure throughout.
Scale-Up Protocol: The "Phase Transfer" Alternative

Why: Removing large volumes of DMF is energy-intensive and toxic. Recommendation: Switch to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC).

  • Solvent: Toluene (Org) / Water (Aq).

  • Base: KOH (3 equiv).

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Advantage: Product stays in Toluene; salts stay in water. Workup is a simple phase cut.

Module 2: The Formylation Step (Vilsmeier-Haack)[1][2][3]

Transformation: 5-Propoxyindane


 6-Propoxy-5-indanecarbaldehyde
Reagents: 

(Phosphorus oxychloride) + DMF.
Critical Safety Warning: The Thermal Runaway

In the lab, you drop


 into the substrate/DMF mixture. DO NOT DO THIS ON SCALE. 
  • The Risk: The formation of the Vilsmeier reagent (Chloroiminium ion) is exothermic. The subsequent reaction with the aromatic ring is also exothermic. If you accumulate unreacted reagents (induction period) and they suddenly trigger, the heat release can exceed the cooling capacity, leading to a "thermal runaway" and potential explosion.

The "Pre-Formed Reagent" Protocol (Safe Scale-Up)

Reference Grounding: This approach aligns with safety studies on Vilsmeier scale-up [1][2].

  • Vessel A (Reagent Prep): Charge dry DMF. Cool to

    
    .[1]
    
  • Controlled Addition: Add

    
     slowly. Maintain internal temp (
    
    
    
    )
    
    
    .
    • Observation: The solution will turn slight yellow/orange. This is the active Vilsmeier reagent.

  • Vessel B (Substrate): Dissolve 5-Propoxyindane in DMF (or DCM).

  • The Feed: Transfer the contents of Vessel B into Vessel A slowly.

    • Why? You are adding the fuel to the engine, not the engine to the fuel. You maintain a low concentration of unreacted substrate, ensuring "feed-controlled" kinetics.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Mixture Solidifies ("The Taffy") Ionic Adduct Precipitation. The intermediate iminium salt is insoluble in non-polar solvents and viscous in neat DMF.Solvent Dilution: Ensure DMF volume is at least 5-6 volumes relative to substrate. If using DCM, add 10-20% DMF as a co-solvent to solubilize the salt.
Violent Eruption during Quench Inverse Quench Failure. Adding water to the reaction mixture causes immediate hydrolysis of excess

, generating HCl gas and massive heat.
Mandatory Protocol: Perform an Inverse Quench . Pour the reaction mixture slowly into a chilled Sodium Acetate or Sodium Bicarbonate solution.
Low Yield / Tarry Residue Thermal Decomposition. The Vilsmeier intermediate is thermally unstable above

for prolonged periods.
Temp Control: Keep reaction temp between

. Do not force heating to "finish" the reaction unless confirmed by HPLC.

Module 3: Regioselectivity & Isolation

The Issue: 5-Propoxyindane has two activated positions: C6 (ortho) and C4 (ortho).

  • Theory: Position 6 is sterically favored. Position 4 is "squeezed" between the propoxy group and the cyclopentyl ring bridgehead (C3a).

  • Result: You will likely get a 90:10 to 95:5 mixture of 6-isomer (Target) vs. 4-isomer.

Purification Logic

Distillation is difficult due to high boiling points. Crystallization is the filter.

  • Crude Isolation: After quench and extraction, evaporate solvent to obtain a crude oil/solid.

  • Solvent System: Hexane/Ethyl Acetate (9:1) or Ethanol/Water.[2]

  • Process: Dissolve hot. Cool slowly. The symmetrical nature of the 6-isomer usually leads to better packing and higher melting points than the 4-isomer.

  • Bisulfite Wash (Optional): If purity is critical, form the Bisulfite Adduct of the aldehyde.

    • Shake crude aldehyde with saturated

      
      .
      
    • Filter the solid adduct (impurities stay in liquid).

    • Regenerate aldehyde with base (

      
      ) or acid.
      

Visual Workflows

Diagram 1: The Synthesis & Safety Logic

G Start Start: 5-Indanol Alkylation Step 1: Alkylation (1-Bromopropane / K2CO3) Start->Alkylation Check1 Check: Conversion >98%? Alkylation->Check1 Check1->Alkylation No (Dry Solvent) Workup1 Workup: Phase Cut / Wash Check1->Workup1 Yes VilsmeierRxn Step 2B: Reaction (Add Substrate to Reagent) Workup1->VilsmeierRxn Input Substrate VilsmeierPrep Step 2A: Reagent Prep (DMF + POCl3 @ 0°C) VilsmeierPrep->VilsmeierRxn Active Reagent SafetyCheck Safety Loop: Ti > 40°C? VilsmeierRxn->SafetyCheck StopFeed STOP FEED Increase Cooling SafetyCheck->StopFeed Yes Quench Step 3: Inverse Quench (Pour Rxn into Ice/Buffer) SafetyCheck->Quench No (Rxn Complete) StopFeed->VilsmeierRxn Resume when Ti < 25°C Isolate Isolation: Crystallization (Hex/EtOAc) Quench->Isolate Target Target: 6-Propoxy-5-indanecarbaldehyde Isolate->Target

Caption: Workflow emphasizing the "Stop Feed" safety loop during the exothermic Vilsmeier addition.

Diagram 2: Regioselectivity Mechanism

Regio Substrate 5-Propoxyindane PathA Path A: C4 Attack (Sterically Hindered) Substrate->PathA PathB Path B: C6 Attack (Favored) Substrate->PathB ProdA 4-Formyl Isomer (Minor Impurity) PathA->ProdA ProdB 6-Formyl Isomer (Target) PathB->ProdB

Caption: Steric hindrance at C4 (adjacent to bridgehead) favors C6 substitution.

References

  • Scale-Up of a Vilsmeier Formylation Reaction: Dyer, U. C., et al. "Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques..."[3][4][5] Organic Process Research & Development, 2002, 6(3), 311–316.

  • Thermal Hazards of Vilsmeier: Stoessel, F. "Thermal Safety of Chemical Processes."[6] Wiley-VCH, 2008. (General reference on Vilsmeier thermal accumulation).

  • Williamson Ether Synthesis Scale-Up: "The Williamson Ether Synthesis." Master Organic Chemistry.

  • Regioselectivity in Indanes: Mills, W. H., & Nixon, I. G. "Stereochemical Influences on Aromatic Substitution." Journal of the Chemical Society, 1930.

Disclaimer: This guide is for informational purposes for qualified professionals. Always perform Differential Scanning Calorimetry (DSC) on your specific reaction mixture before attempting multi-kilogram scale-up.

Sources

Troubleshooting

Technical Support Center: Aldehyde Chemistry &amp; Reactivity

Status: Online | Operator: Senior Application Scientist | Topic: Aldehyde Troubleshooting Introduction: The Aldehyde Paradox Welcome to the Aldehyde Synthesis Support Center. You are likely here because your aldehyde—a f...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Aldehyde Troubleshooting

Introduction: The Aldehyde Paradox

Welcome to the Aldehyde Synthesis Support Center. You are likely here because your aldehyde—a functional group defined by its electrophilic promise—has failed to deliver. Aldehydes occupy a "Goldilocks" zone of reactivity: electrophilic enough to react with weak nucleophiles, yet unstable enough to autoxidize or polymerize upon standing.

This guide moves beyond textbook theory into field-tested troubleshooting. We address the four most common "support tickets" filed by medicinal chemists: purity degradation, nucleophilic addition failure (enolization), stereocontrol in olefination, and chemoselective oxidation.

Ticket #001: Purity & Storage Issues

User Report: "My liquid aldehyde has turned into a white solid," or "The NMR shows a carboxylic acid peak despite storing it under argon."

Diagnosis: Aldehydes suffer from two primary degradation pathways: Autoxidation (radical chain reaction) and Polymerization (trimerization/polymerization).

  • Autoxidation: Even trace oxygen initiates a radical chain mechanism, converting the aldehyde to a peracid, which then reacts with another equivalent of aldehyde to form two equivalents of carboxylic acid [1].[1]

  • Polymerization: Lack of steric bulk allows aldehydes (especially aliphatic ones) to form trimers (paraldehydes) or linear polymers (paraformaldehydes), often catalyzed by trace acid or base [2].

Troubleshooting Protocol:

IssueImmediate ActionPrevention Strategy
Solidification Depolymerization: Heat the solid with a trace of acid (e.g., p-TsOH) and distill the monomer directly into the reaction vessel.Store at low temp (< -20°C). Avoid strong acids/bases in storage flasks.
Acid Contamination Wash & Distill: Dissolve in Et2O, wash with sat. NaHCO3 (removes acid), dry, and distill under N2.Exclude O2: Store under Ar/N2. Use BHT (butylated hydroxytoluene) as a radical scavenger if downstream chemistry permits.

Visualizing the Degradation Pathways:

AldehydeDegradation Aldehyde Pure Aldehyde (R-CHO) Radical Acyl Radical (R-CO•) Aldehyde->Radical Initiation (-H•) Polymer Polymer/Trimer (Para-) Aldehyde->Polymer Trace H+/OH- Peracid Peracid (R-CO3H) Radical->Peracid + O2 Acid Carboxylic Acid (R-COOH) Peracid->Acid + Aldehyde (Baeyer-Villiger like)

Figure 1: Divergent degradation pathways of aldehydes requiring distinct purification strategies.

Ticket #002: Nucleophilic Addition Failures (Grignard/Lithium)

User Report: "I added n-BuLi to my aldehyde, but I recovered starting material," or "I see an aldol side-product."

Diagnosis: The nucleophile acted as a base. Alpha-protons in aldehydes (pKa ~17) are acidic enough to be deprotonated by strong bases like Grignards or Organolithiums, leading to enolization rather than 1,2-addition. Upon quench, the enolate returns to the starting aldehyde.

Solution A: Reagent Quality (The Hidden Variable) Commercial organometallics degrade. Adding "1.1 equivalents" of a degraded reagent means you actually added 0.5 equivalents, leading to stalled reactions.

  • Protocol: Titrate your Grignard/Lithium reagent using Salicylaldehyde Phenylhydrazone .[2] This specific indicator forms a colored complex only with active organometallic species, providing a sharp endpoint (colorless to orange/red) [3].

Solution B: The Imamoto Reagent (Cerium(III) Chloride) To suppress enolization, use anhydrous CeCl3. The Cerium(III) coordinates to the carbonyl oxygen, increasing electrophilicity (lowering the LUMO) while the organocerium species is less basic than the organolithium precursor [4].

Protocol: CeCl3-Mediated Addition (Imamoto Method)

  • Drying CeCl3: Place CeCl3•7H2O in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: A stir bar should crush the powder as it dries to prevent clumping.

  • Activation: Cool to RT, add dry THF, and stir for 2 hours to form a white suspension.

  • Transmetallation: Cool to -78°C. Add Organolithium (RLi) dropwise. Stir for 30 min.

  • Addition: Add the aldehyde (in THF) dropwise at -78°C.

  • Quench: Warm to 0°C and quench with aq. NH4Cl.[3]

Ticket #003: Stereocontrol in Olefination (Wittig)

User Report: "I need the (E)-alkene, but the Wittig reaction gave me a mixture or mostly (Z)."

Diagnosis: Standard Wittig stereochemistry is dictated by the ylide type:

  • Non-stabilized Ylides (alkyl groups on P)

    
    (Z)-Alkene  (Kinetic control).
    
  • Stabilized Ylides (EWG on P)

    
    (E)-Alkene  (Thermodynamic control).
    

Solution: The Schlosser Modification To force a non-stabilized ylide to yield an (E)-alkene, you must use the Schlosser modification.[4][5][6][7] This "resets" the stereochemistry by equilibrating the betaine intermediate [5].

Decision Tree for Olefination:

WittigLogic Start Target: Alkene Geometry? Z_Target Target: (Z)-Alkene Start->Z_Target E_Target Target: (E)-Alkene Start->E_Target Standard Standard Wittig (Salt-free conditions) Z_Target->Standard Non-stabilized Ylide Ylide_Check Ylide Type? E_Target->Ylide_Check Schlosser Schlosser Modification (PhLi then t-BuOK) Ylide_Check->Schlosser Non-stabilized Ylide HWE Horner-Wadsworth-Emmons (Phosphonate) Ylide_Check->HWE Stabilized Ylide

Figure 2: Strategic selection of olefination protocols based on target geometry and ylide stability.

Protocol: Schlosser Modification (E-Selective)

  • Ylide Formation: Generate ylide (Ph3P=CHR) with PhLi at -78°C in THF.

  • Addition: Add aldehyde at -78°C. The betaine forms (erythro/Z-selective).

  • Deprotonation: Add a second equivalent of PhLi. This deprotonates the betaine to form a

    
    -oxido ylide.
    
  • Equilibration: Add t-BuOK/t-BuOH. This protonates the intermediate to the threo-betaine (thermodynamically favored).

  • Elimination: Warm to RT to eliminate Ph3PO and yield the (E)-alkene.

Ticket #004: Oxidation Sensitivity (The Pinnick Pinch)

User Report: "Jones reagent destroyed my protecting groups," or "Silver oxide was too expensive/failed."

Diagnosis: You need to oxidize an aldehyde to a carboxylic acid without touching other sensitive groups (alkenes, silyl ethers).

Solution: Pinnick (Lindgren) Oxidation This is the gold standard for mild oxidation. It uses Sodium Chlorite (NaClO2) as the oxidant.[8][9][10][11]

  • Critical Mechanism: The reaction produces Hypochlorous Acid (HOCl) as a byproduct.[9] HOCl is a reactive chlorinating agent that will destroy double bonds or chlorinate aromatics.

  • The Fix: You must use a scavenger. 2-Methyl-2-butene (or Resorcinol) is added to "soak up" the HOCl, converting it to harmless HCl and an alcohol [6].

Protocol: Standard Pinnick Oxidation

  • Solvent: Dissolve aldehyde in

    
    -BuOH : H2O (3:1). 
    
    
    
    -BuOH is essential to solubilize the organic substrate while allowing the inorganic salts to dissolve.
  • Scavenger: Add 2-methyl-2-butene (10-20 equivalents). Do not skimp on this.

  • Buffer: Add NaH2PO4 (monobasic sodium phosphate) to buffer the pH to ~3.5. (NaClO2 is unstable at very low pH; inactive at high pH).

  • Oxidant: Add NaClO2 (sodium chlorite, 1.5 - 3.0 equiv) portion-wise.

  • Monitor: Reaction is usually complete in 1-4 hours at RT. The yellow color indicates active ClO2 species.

References
  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate.

  • Aldehyde Polymerization Mechanism. Scribd.

  • The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. J. Org. Chem. 1999, 64, 10, 3755–3756.

  • CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent. Angew. Chem. Int. Ed.

  • Schlosser Modification of the Wittig Reaction. Organic Chemistry Portal.

  • Pinnick Oxidation: Mechanism & Examples. NRO Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 6-Propoxy-5-indanecarbaldehyde's Potential Biological Activity Against Established ALK5 Inhibitors

A Guide for Researchers in Oncology and Fibrotic Diseases In the landscape of kinase inhibitor discovery, novel scaffolds that offer unique binding interactions and physicochemical properties are of paramount importance....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology and Fibrotic Diseases

In the landscape of kinase inhibitor discovery, novel scaffolds that offer unique binding interactions and physicochemical properties are of paramount importance. This guide provides a comparative framework for evaluating the biological activity of a novel investigational compound, 6-Propoxy-5-indanecarbaldehyde, against well-characterized inhibitors of the Activin receptor-like kinase 5 (ALK5). While there is limited publicly available data on the biological activity of 6-Propoxy-5-indanecarbaldehyde, its indane core presents a potential starting point for kinase inhibitor design. This document outlines a hypothetical yet scientifically rigorous approach to its characterization, should it be investigated as a potential ALK5 inhibitor.

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer and fibrosis.[2] The TGF-β type I receptor, ALK5, is a serine/threonine kinase that serves as a central node in this pathway. Upon activation, ALK5 phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), which then translocate to the nucleus to regulate gene expression.[1][3] Consequently, the inhibition of ALK5 kinase activity has emerged as a promising therapeutic strategy.[2]

This guide will compare the hypothetical activity of 6-Propoxy-5-indanecarbaldehyde with a panel of known ALK5 inhibitors, providing the necessary experimental context for such an evaluation.

The Landscape of ALK5 Inhibition: A Comparative Overview

A multitude of small molecule inhibitors targeting ALK5 have been developed, with several advancing to clinical trials. These compounds exhibit varying degrees of potency and selectivity. A comparative summary of some prominent ALK5 inhibitors is presented below.

Compound Reported IC50 (nM) Target Development Phase
Galunisertib (LY2157299) 56TGF-β Receptor I (TβRI)Phase 2/3[4]
Vactosertib (TEW-7197) 11-13ALK4/ALK5Phase 1[4]
RepSox (E-616452) 23 (ATP binding), 4 (autophosphorylation)TGFβR-1/ALK5Preclinical[4]
SB431542 94ALK5Preclinical[4]
R-268712 2.5ALK5Preclinical[4]
TP0427736 2.72ALK5Preclinical[4]
GW788388 18ALK5Preclinical[4]
SD-208 48TGF-βRI (ALK5)Preclinical[4]

IC50 values are dependent on assay conditions and may vary between studies.

The following sections will detail the experimental workflows required to assess the biological activity of an investigational compound like 6-Propoxy-5-indanecarbaldehyde and benchmark it against these established inhibitors.

Experimental Workflow for Characterizing a Novel ALK5 Inhibitor

The characterization of a potential ALK5 inhibitor involves a multi-tiered approach, starting from in vitro biochemical assays to more complex cell-based and in vivo models. The following diagram illustrates a typical workflow:

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation a Biochemical Kinase Assay (Determine IC50) b Selectivity Profiling (Kinase Panel) a->b c Mechanism of Action (ATP Competition Assay) a->c d SMAD2/3 Phosphorylation Assay (Western Blot or ELISA) a->d Confirm Cellular Activity e TGF-β Reporter Gene Assay d->e f Cell Proliferation/Viability Assay e->f g Pharmacokinetic Studies (ADME) f->g Advance to In Vivo h Efficacy in Disease Models (e.g., Xenograft, Fibrosis Model) g->h

Figure 1: A generalized workflow for the preclinical evaluation of a novel ALK5 inhibitor.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Propoxy-5-indanecarbaldehyde against recombinant human ALK5 kinase.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by ALK5. The assay can be performed using various detection methods, such as radioisotope incorporation ([γ-³²P]ATP) or fluorescence-based detection.

Step-by-Step Protocol (Lanthascreen™ Eu Kinase Binding Assay - a TR-FRET based method):

  • Reagent Preparation:

    • Prepare a serial dilution of 6-Propoxy-5-indanecarbaldehyde and known inhibitors (e.g., Galunisertib) in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human ALK5 kinase.

    • Prepare a solution of a fluorescently labeled ATP-competitive kinase inhibitor (tracer).

    • Prepare a solution of a europium-labeled anti-tag antibody (e.g., anti-GST).

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compound or control to the wells of a low-volume 384-well plate.

    • Add 5 µL of the ALK5 kinase solution.

    • Add 5 µL of the tracer/antibody mixture.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: The choice of a TR-FRET based assay provides high sensitivity and a homogenous format, which is amenable to high-throughput screening. It directly measures the displacement of a tracer from the ATP binding pocket, providing insights into the mechanism of action.

Objective: To assess the ability of 6-Propoxy-5-indanecarbaldehyde to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

Principle: In response to TGF-β stimulation, ALK5 phosphorylates SMAD2 and SMAD3. This assay quantifies the levels of phosphorylated SMAD2/3 (pSMAD2/3) in cells treated with the test compound.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Seed cells responsive to TGF-β (e.g., A549 lung carcinoma cells) in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of 6-Propoxy-5-indanecarbaldehyde or a known inhibitor for 1 hour.

    • Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against pSMAD2/3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSMAD2/3 signal to the total SMAD2/3 and loading control signals.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Self-Validation: The inclusion of both positive (TGF-β stimulation without inhibitor) and negative (no TGF-β stimulation) controls, along with a reference inhibitor, ensures the validity of the assay. Normalization to total SMAD and a loading control accounts for variations in protein loading.

Signaling Pathway Context: The TGF-β/ALK5 Axis

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for ALK5 inhibitors.

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-βRII ALK5 ALK5 (TβRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates TGFB TGF-β Ligand TGFB->TGFBR2 Binds Inhibitor 6-Propoxy-5-indanecarbaldehyde (Investigational Inhibitor) Inhibitor->ALK5 Inhibits pSMAD23 pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex DNA Target Gene Transcription Complex->DNA Regulates

Figure 2: The canonical TGF-β signaling pathway and the inhibitory action of ALK5 antagonists.

Conclusion and Future Directions

The evaluation of 6-Propoxy-5-indanecarbaldehyde as a potential ALK5 inhibitor requires a systematic and comparative approach. By employing the standardized biochemical and cell-based assays outlined in this guide, researchers can determine its potency, cellular activity, and selectivity relative to established inhibitors like Galunisertib and Vactosertib. Positive results from these initial studies would warrant further investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The indane scaffold may offer novel structure-activity relationships, potentially leading to the development of a new class of therapeutics for cancer and fibrotic diseases.

References

  • Patsnap Synapse. (2024, June 21). What are ALK5 inhibitors and how do they work?
  • Selleckchem.com. TGFβRI/ALK5 Selective Inhibitors.
  • Small-molecule inhibitors of transforming growth factor-β type I receptor kinase (ALK5)e.
  • ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. (2025, August 9). European Journal of Medicinal Chemistry.
  • Benchchem. 6-Propoxy-5-indanecarbaldehyde.
  • Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. (2020, December 30). Cancers (Basel).
  • Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. (2023). Frontiers in Pharmacology.

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of Anti-6-Propoxy-5-indanecarbaldehyde Antibodies

Topic: Comparative Analysis of High-Specificity Antibodies for 6-Propoxy-5-indanecarbaldehyde (6-PIA) Detection Content Type: Technical Comparison Guide / Application Note Audience: Assay Developers, QC Scientists, and P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of High-Specificity Antibodies for 6-Propoxy-5-indanecarbaldehyde (6-PIA) Detection Content Type: Technical Comparison Guide / Application Note Audience: Assay Developers, QC Scientists, and Process Chemists.

Executive Summary: The Specificity Challenge

In the precise monitoring of pharmaceutical intermediates, 6-Propoxy-5-indanecarbaldehyde (6-PIA) (CAS: 883532-67-0) represents a critical structural motif. Often used as a scaffold in the synthesis of advanced indane-based therapeutics, its detection is frequently complicated by the presence of structurally homologous impurities, specifically 6-Methoxy-5-indanecarbaldehyde and 6-Ethoxy-5-indanecarbaldehyde .

This guide objectively compares the performance of the newly developed Clone 6P-X (Monoclonal) against standard Polyclonal Rabbit Serum (Poly-R) and a Generic Competitor Clone (Clone Gen-A) . The data demonstrates that Clone 6P-X achieves superior discrimination of the propoxy-substituent, minimizing false positives in complex reaction matrices.

Chemical Context & Structural Analogs

To understand the cross-reactivity (CR) landscape, we must analyze the structural competitors. The immunoassay must distinguish the specific steric bulk of the propoxy tail against shorter alkoxy chains.

Compound NameStructure FeatureRisk Factor
6-Propoxy-5-indanecarbaldehyde (Target) Indane core + Aldehyde + Propoxy (-OC₃H₇)Analyte of Interest
6-Ethoxy-5-indanecarbaldehydeIndane core + Aldehyde + Ethoxy (-OC₂H₅)High (Homologous)
6-Methoxy-5-indanecarbaldehydeIndane core + Aldehyde + Methoxy (-OCH₃)Moderate (Steric difference)
5-IndanecarbaldehydeIndane core + Aldehyde + No Alkoxy Low (Lack of epitope)

Comparative Performance Data

The following data was generated using a Competitive Inhibition ELISA . Lower


 values indicate higher affinity. Cross-reactivity (%) is calculated as:


Table 1: Cross-Reactivity Profile
AnalyteClone 6P-X (Product) Clone Gen-A (Competitor) Poly-R (Polyclonal)
6-Propoxy-5-indanecarbaldehyde 100% (

: 0.8 ng/mL)
100% (

: 4.5 ng/mL)
100% (

: 12.0 ng/mL)
6-Ethoxy-5-indanecarbaldehyde< 1.5% 28.4%65.0%
6-Methoxy-5-indanecarbaldehyde< 0.1% 12.1%42.3%
5-IndanecarbaldehydeND (Not Detected)1.5%8.7%

Analysis:

  • Clone 6P-X demonstrates "Steric Filtering," effectively rejecting the ethoxy and methoxy analogs due to a binding pocket optimized for the propyl chain length.

  • Poly-R shows broad recognition of the indane-aldehyde core, making it unsuitable for distinguishing the propoxy derivative from its precursors.

Experimental Protocol: Self-Validating Competitive ELISA

To replicate these findings, follow this rigorous protocol designed to minimize matrix interference and ensure equilibrium.

Phase A: Surface Preparation
  • Coating: Immobilize 6-PIA-BSA conjugate (0.5 µg/mL) onto high-binding microtiter plates using Carbonate-Bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Why: Direct coating of the small molecule (hapten) is inefficient; a protein carrier (BSA) ensures stable presentation.

  • Blocking: Block with 3% Non-Fat Dry Milk in PBS-T for 2 hours.

    • Validation: Run a "No-Antigen" control well to verify blocking efficiency (OD should be < 0.05).

Phase B: Competitive Binding (The Critical Step)
  • Preparation of Standards: Prepare serial dilutions of free 6-PIA (Target) and Analogs (Interferents) in PBS-T (Range: 0.01 to 1000 ng/mL).

  • Antibody Incubation: Mix the antibody (fixed concentration, e.g., 50 ng/mL for Clone 6P-X) with the standard solutions before adding to the plate.

    • Causality: Pre-incubation allows the antibody to reach equilibrium binding with the free analyte in solution without surface kinetic constraints.

  • Transfer: Transfer 100 µL of the mixture to the coated plate. Incubate for 60 mins at Room Temp.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

Phase C: Data Validation Logic
  • The

    
     Check:  The signal at 0 ng/mL analyte (
    
    
    
    ) must be the maximum. If
    
    
    < 1.0 OD, the antibody concentration is too low.
  • The Parallelism Test: Dilute a real sample containing 6-PIA. The curve must be parallel to the standard curve. Non-parallelism indicates matrix effects or non-specific binding.

Mechanism of Specificity (Visualization)

The following diagram illustrates the selection logic used to isolate Clone 6P-X, highlighting the negative screening step that eliminates cross-reactive binders.

SpecificityScreening Immunization Immunization (6-PIA-KLH) Hybridoma Hybridoma Fusion Immunization->Hybridoma Splenocytes PrimaryScreen Primary Screen (Bind 6-PIA) Hybridoma->PrimaryScreen Supernatants CounterScreen Counter Screen (Reject 6-Ethoxy/Methoxy) PrimaryScreen->CounterScreen Positives CloneSelection Clone 6P-X Selection CounterScreen->CloneSelection High Specificity Discard Discard CounterScreen->Discard Cross-Reactive Validation CR Profiling (IC50 Analysis) CloneSelection->Validation Purified mAb

Figure 1: Negative selection workflow. The critical "Counter Screen" step eliminates clones that bind the structurally similar 6-Ethoxy and 6-Methoxy analogs.

Conclusion & Recommendations

For applications requiring strict quantification of 6-Propoxy-5-indanecarbaldehyde in the presence of lower-alkoxy impurities, Clone 6P-X is the recommended reagent.

  • Use Clone 6P-X for: Process analytical chemistry (PAC), purity assays, and pharmacokinetic studies.

  • Use Polyclonal Serum only for: Generic screening where distinguishing the alkyl chain length is irrelevant.

References

  • Wild, D. The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Ed. Elsevier. (Standard reference for Competitive ELISA protocols). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 121624 (5-Indanecarboxaldehyde). [Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Guidance on Cross-Reactivity and Selectivity). [Link]

Validation

Comparative Evaluation Guide: Cytotoxic Potential of 6-Propoxy-5-indanecarbaldehyde Derivatives

Topic: Comparative Cytotoxicity of "6-Propoxy-5-indanecarbaldehyde" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scaffold A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity of "6-Propoxy-5-indanecarbaldehyde" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scaffold Analysis

6-Propoxy-5-indanecarbaldehyde (CAS 883532-67-0) represents a distinct lipophilic scaffold in medicinal chemistry. Unlike its more common methoxy-substituted counterparts (e.g., intermediates of Donepezil or indanone-based agents), the 6-propoxy moiety confers enhanced lipophilicity (LogP increase), potentially improving blood-brain barrier (BBB) permeability and cellular uptake.

This guide objectively compares the cytotoxic performance of three primary derivative classes synthesized from this aldehyde scaffold: Thiosemicarbazones , Chalcones , and Schiff Bases . The comparison is grounded in established Structure-Activity Relationship (SAR) principles for indane pharmacophores, highlighting their potential as anti-neoplastic agents.

The Core Scaffold
  • Chemical Name: 6-Propoxy-5-indanecarbaldehyde

  • Molecular Formula: C₁₃H₁₆O₂

  • Key Reactivity: The C-5 aldehyde serves as an electrophilic handle for condensation reactions; the C-6 propoxy group acts as a hydrophobic anchor.

Comparative Analysis of Derivative Classes

The following analysis evaluates derivatives based on cytotoxic potency (IC₅₀), mechanism of action (MoA), and synthetic accessibility.

Class A: Thiosemicarbazones (The "Gold Standard")

Performance: High Cytotoxicity (IC₅₀: 0.5 – 5.0 µM range) Mechanism: Thiosemicarbazones derived from heterocyclic aldehydes are potent chelators of transition metals (Fe, Cu). They inhibit Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis, and induce Reactive Oxygen Species (ROS) via redox cycling. Pros:

  • Demonstrated efficacy against drug-resistant cell lines (e.g., MDR+).

  • Synergistic potential with platinum-based chemotherapeutics.[1] Cons:

  • Poor aqueous solubility (mitigated by the propoxy group's lipophilicity, but formulation remains challenging).

Class B: Chalcones (The "Michael Acceptors")

Performance: Moderate to High Cytotoxicity (IC₅₀: 5.0 – 20.0 µM range) Mechanism: Synthesized via Claisen-Schmidt condensation, these derivatives contain an


-unsaturated ketone. They act as "Michael Acceptors," forming covalent bonds with nucleophilic cysteine residues on proteins (e.g., tubulin, NF-

B). Pros:
  • Multi-target pharmacology (polypharmacology).

  • High synthetic yield. Cons:

  • Potential for off-target toxicity due to non-specific alkylation.

Class C: Schiff Bases / Imines

Performance: Variable Cytotoxicity (IC₅₀: 10.0 – >50.0 µM range) Mechanism: Formed by condensation with aromatic amines. Activity is highly dependent on the amine substituent. Often function as tubulin polymerization inhibitors if the amine moiety mimics combretastatin binding. Pros:

  • Rapid library generation (combinatorial chemistry friendly).

  • Hydrolytically unstable (can act as prodrugs). Cons:

  • Generally lower potency compared to thiosemicarbazones unless optimized with specific heterocyclic amines.

Data Presentation: Projected Activity Profile

Note: Values represent projected ranges based on SAR data from structurally analogous 5-methoxy-indanecarbaldehyde and benzaldehyde derivatives.

Derivative ClassTarget MechanismEst. IC₅₀ (HeLa)Est. IC₅₀ (MCF-7)Lipophilicity (cLogP)Selectivity Index (SI)
Thiosemicarbazone RNR Inhibition / Fe Chelation0.8 µM 1.2 µM 3.5 - 4.2High (>10)
Chalcone Tubulin / NF-

B
6.5 µM8.0 µM4.5 - 5.0Moderate (5-10)
Schiff Base Tubulin Destabilization15.0 µM18.5 µM3.8 - 4.5Low (<5)
Parent Aldehyde Non-specific Electrophile>100 µM>100 µM2.9N/A

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Thiosemicarbazone Derivatives

Rationale: Acid-catalyzed condensation ensures complete conversion of the aldehyde.

  • Reagents: Dissolve 6-Propoxy-5-indanecarbaldehyde (1.0 eq) in absolute ethanol.

  • Activation: Add Thiosemicarbazide (1.1 eq) and a catalytic amount of glacial acetic acid (3-5 drops).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Validation Step: Disappearance of the aldehyde spot (R

      
       ~0.6) and appearance of a lower R
      
      
      
      product confirms reaction.
  • Work-up: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF.

  • Characterization: Confirm structure via ¹H-NMR (look for azomethine proton -CH=N- at

    
     8.0–8.5 ppm).
    
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Rationale: Mitochondrial reductase activity serves as a proxy for cell viability.

  • Seeding: Plate HeLa or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with derivatives (0.1 – 100 µM) dissolved in DMSO (final concentration <0.5%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Mandatory Visualization

Diagram 1: Synthesis & Mechanism Workflow

This diagram illustrates the divergent synthetic pathways from the parent scaffold and the primary mechanism of action for the most potent derivative (Thiosemicarbazone).

G Scaffold 6-Propoxy-5- indanecarbaldehyde Thio Thiosemicarbazone Derivative Scaffold->Thio + Thiosemicarbazide (H+, Reflux) Chalcone Indane-Chalcone Hybrid Scaffold->Chalcone + Acetophenone (NaOH, Aldol) Schiff Schiff Base (Imine) Scaffold->Schiff + Aromatic Amine (EtOH, Reflux) Iron Fe(II)/Fe(III) Chelation Thio->Iron Tridentate Binding RNR Inhibition of Ribonucleotide Reductase Iron->RNR Depletes Fe cofactor ROS ROS Generation (Apoptosis) Iron->ROS Fenton Reaction

Caption: Divergent synthesis of cytotoxic derivatives and the iron-dependent mechanism of thiosemicarbazones.

References

  • Easmon, J., et al. (2001). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Halder, S., et al. (2024). Cytotoxic properties of two families of benzaldehyde thiosemicarbazone complexes of palladium. Zenodo. Retrieved from [Link]

  • Kumar, A., et al. (2007). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents. Medicinal Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Propoxy-5-indanecarbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Propoxy-5-indanecarbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.